2-(2-Bromo-4-methoxyphenyl)acetonitrile
Description
BenchChem offers high-quality 2-(2-Bromo-4-methoxyphenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromo-4-methoxyphenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromo-4-methoxyphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIMMKGDPPDRTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801289116 | |
| Record name | 2-Bromo-4-methoxybenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801289116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66916-98-1 | |
| Record name | 2-Bromo-4-methoxybenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66916-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-methoxybenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801289116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physical and chemical properties of 2-(2-Bromo-4-methoxyphenyl)acetonitrile
Technical Whitepaper: Physical, Chemical, and Synthetic Profiling of 2-(2-Bromo-4-methoxyphenyl)acetonitrile
Executive Summary
2-(2-Bromo-4-methoxyphenyl)acetonitrile (CAS: 66916-98-1) is a highly versatile, bifunctional organic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials[1][2]. Structurally, it combines an electron-rich aromatic core with two orthogonal reactive sites: an aryl bromide for transition-metal-catalyzed cross-coupling and an aliphatic nitrile for nucleophilic additions, alpha-alkylations, or hydrolytic transformations. This guide provides an in-depth analysis of its physicochemical properties, structure-property relationships (SPR), and validated experimental protocols designed for drug development professionals.
Molecular Architecture and Structure-Property Relationships (SPR)
The synthetic utility of 2-(2-Bromo-4-methoxyphenyl)acetonitrile is dictated by the electronic and steric interplay of its three primary functional groups:
-
Methoxy Group (-OCH3): Positioned para to the acetonitrile moiety, the methoxy group acts as a strong electron-donating group (EDG) via resonance (+R effect). This enriches the electron density of the aromatic ring, making it highly susceptible to electrophilic aromatic substitution while slightly decelerating the oxidative addition step in palladium-catalyzed couplings compared to electron-deficient arenes.
-
Bromine Atom (-Br): Located at the ortho position relative to the acetonitrile group, the bromine atom provides a highly reactive vector for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. However, its proximity to the bulky -CH2CN group introduces significant steric hindrance, necessitating the use of ligands with large bite angles (e.g., dppf or XPhos) to facilitate efficient catalysis.
-
Acetonitrile Moiety (-CH2CN): The cyano group is strongly electron-withdrawing via induction. This withdrawal acidifies the adjacent alpha-protons (pKa ~20–25), allowing for quantitative deprotonation by strong bases. Because the cyano group is separated from the aromatic ring by a methylene spacer, its electronic influence on the ring is purely inductive and relatively weak.
Quantitative Physicochemical Data
Note: Due to the compound's specific nature, some thermodynamic properties are extrapolated from its direct synthetic derivative, 2-Bromo-4-methoxyphenylacetic acid (CAS: 66916-99-2)[3].
| Property | Value / Description |
| Chemical Name | 2-(2-Bromo-4-methoxyphenyl)acetonitrile |
| CAS Registry Number | 66916-98-1[1][4] |
| Molecular Formula | C9H8BrNO[1][5] |
| Molecular Weight | 226.07 g/mol [4][5] |
| Standard Purity | ≥98% (Laboratory Grade)[4][5] |
| Boiling Point | ~320–340 °C (Predicted based on acid analog at 353.6 °C)[3] |
| Density | ~1.4–1.5 g/cm³ (Predicted based on acid analog at 1.56 g/cm³)[3] |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in H2O |
Mechanistic Reactivity Vectors
To fully leverage this molecule, researchers must understand the causality behind its reactivity. Below are the two primary mechanistic pathways utilized in API development.
Pathway A: Nitrile Hydrolysis to Carboxylic Acid
The nitrile group can be hydrolyzed to 2-(2-Bromo-4-methoxyphenyl)acetic acid using strong aqueous bases (e.g., KOH) in ethanol[6]. The reaction proceeds through a primary amide intermediate. Ethanol acts as a co-solvent to solubilize the organic starting material, while thermal activation overcomes the high activation energy required to hydrate the robust C≡N triple bond.
Mechanistic pathway of nitrile hydrolysis to carboxylic acid.
Pathway B: Alpha-Alkylation via Carbanion Formation
The alpha-protons can be selectively removed. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78°C) is required. Causality: The low temperature and steric bulk of LDA prevent the base from acting as a nucleophile and attacking the electrophilic nitrile carbon. Furthermore, cryogenic conditions suppress side reactions such as the Thorpe reaction (self-condensation) or the elimination of the ortho-bromine to form a highly reactive aryne (benzyne) intermediate.
Mechanistic workflow for the alpha-alkylation of the acetonitrile moiety.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in validation steps to ensure scientific integrity and reproducibility.
Protocol 1: Alpha-Alkylation of 2-(2-Bromo-4-methoxyphenyl)acetonitrile
Objective: Introduce an alkyl group at the alpha-position while preserving the aryl bromide.
-
Preparation: Flame-dry a Schlenk flask under argon. Dissolve 2-(2-Bromo-4-methoxyphenyl)acetonitrile (1.0 eq) in anhydrous THF (0.2 M).
-
Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Dropwise add LDA (1.1 eq, 2.0 M in THF/heptane/ethylbenzene). Stir for 45 minutes.
-
Self-Validation Step: Extract a 0.1 mL aliquot, quench with D2O, and analyze via 1H-NMR. The disappearance of the singlet at ~3.7 ppm (alpha-CH2) confirms quantitative enolate formation.
-
-
Alkylation: Add the desired alkyl halide (1.2 eq) dropwise. Maintain at -78°C for 1 hour, then gradually warm to room temperature over 2 hours.
-
Quenching & Workup: Quench the reaction with saturated aqueous NH4Cl to neutralize excess base and prevent over-alkylation. Extract with EtOAc (3x), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol 2: Synthesis of 2-(2-Bromo-4-methoxyphenyl)acetic acid via Hydrolysis
Objective: Convert the nitrile group to a carboxylic acid[6].
-
Reaction Setup: In a round-bottom flask, suspend 2-(2-Bromo-4-methoxyphenyl)acetonitrile (1.0 eq) in a 1:1 mixture of Ethanol and 20% aqueous KOH.
-
Thermal Activation: Reflux the mixture at 90°C for 12–16 hours.
-
Self-Validation Step: Monitor reaction progress via IR spectroscopy. The successful conversion is indicated by the disappearance of the sharp C≡N stretch at ~2250 cm⁻¹ and the emergence of a broad O-H stretch (2500–3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).
-
-
Workup: Cool the mixture to room temperature and remove ethanol under reduced pressure. Dilute the aqueous layer with water and wash with diethyl ether to remove unreacted starting material.
-
Acidification: Carefully acidify the aqueous layer with 6M HCl to pH ~2. The product will precipitate as an off-white solid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to yield 2-(2-Bromo-4-methoxyphenyl)acetic acid[3].
References
-
NextSDS: 2-Bromo-4-methoxyphenylacetonitrile — Chemical Substance Information. Source: nextsds.com. URL:[Link]
-
LookChem: 2-Bromo-4-methoxyphenylacetic acid (Derivative Data). Source: lookchem.com. URL: [Link]
-
Ottokemi: 1-Bromo-4-ethylbenzene, 97% (Related Products Catalog). Source: ottokemi.com. URL: [Link]
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Safety data sheet (SDS) and handling guidelines for 2-(2-Bromo-4-methoxyphenyl)acetonitrile
An In-Depth Technical Guide to the Safe Handling of 2-(2-Bromo-4-methoxyphenyl)acetonitrile
Introduction: 2-(2-Bromo-4-methoxyphenyl)acetonitrile is a substituted aromatic nitrile, a class of compounds frequently utilized as building blocks in complex organic synthesis, particularly within drug discovery and development programs. Its structure, incorporating a brominated phenyl ring, an ether linkage, and a nitrile group, presents a unique combination of reactivity and potential hazards. This guide is designed for researchers, chemists, and laboratory professionals, providing a comprehensive framework for the safe handling, storage, and disposal of this compound.
Hazard Identification and Classification
The primary hazards associated with 2-(2-Bromo-4-methoxyphenyl)acetonitrile are derived from its functional groups. The nitrile moiety (-CN) is of significant concern, as many organic nitriles can be metabolized in the body to release cyanide, a potent metabolic poison. The bromo-aromatic portion contributes to its potential for irritation and environmental persistence.
Based on data from suppliers and analogous compounds, the following GHS (Globally Harmonized System) classification is anticipated.[3][4]
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation. |
GHS Pictogram: GHS07 (Exclamation Mark) Signal Word: Warning[3]
Toxicological Profile and Routes of Exposure
The principal toxicological concern is acute toxicity via multiple routes of exposure.[5] Skin absorption, ingestion, and inhalation of the powdered solid can all lead to systemic effects.
-
Inhalation: Inhalation of dust may cause severe irritation to the respiratory tract.[4] More critically, it can lead to systemic poisoning analogous to cyanide exposure.
-
Skin Contact: The compound is expected to be a skin irritant and can be absorbed through the skin, leading to systemic toxicity.[4][5] Prolonged contact should be avoided.
-
Eye Contact: Direct contact with the solid or its dust can cause serious irritation and potential damage to the eyes.[4]
-
Ingestion: Ingestion is a primary route for acute toxicity and can be fatal.[6] Animal studies on related nitriles indicate that ingestion of even small amounts can cause significant harm.[5]
The causality of its toxicity is linked to the potential metabolic release of cyanide, which inhibits cellular respiration. Chronic exposure to nitriles may also interfere with thyroid function.[5]
Caption: Primary routes of exposure and potential toxicological targets.
Safe Handling and Engineering Controls
Given the compound's hazard profile, stringent handling procedures are mandatory. The primary directive is to minimize all potential for contact, inhalation, and ingestion.
Engineering Controls: All manipulations of 2-(2-Bromo-4-methoxyphenyl)acetonitrile solid must be performed within a certified chemical fume hood to control airborne dust and vapors. The work area should be equipped with an accessible eyewash station and safety shower.[7] Ventilation systems should be regularly checked to ensure they are functioning to specification.[8]
Protocol for Weighing and Handling Solid Compound:
-
Preparation: Before handling, ensure all required Personal Protective Equipment (PPE) is correctly worn. Designate a specific area within the fume hood for the handling procedure.
-
Containment: Use a disposable weighing paper or a tared, sealed container to weigh the solid. This minimizes contamination of the balance.
-
Manipulation: Use non-sparking spatulas and tools.[7] Handle the compound gently to avoid creating airborne dust. If transferring to a reaction vessel, do so slowly and carefully.
-
Cleaning: After handling, decontaminate the spatula and the work surface within the fume hood using a suitable solvent (e.g., ethanol or isopropanol) and absorbent pads.
-
Waste: All contaminated disposables (gloves, weighing paper, pads) must be placed in a designated, sealed hazardous waste container.[2]
-
Post-Handling: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[9]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. It must be selected and used correctly for every procedure.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile Gloves (minimum thickness of 4-5 mil) | Nitrile offers good resistance to a range of chemicals and is more puncture-resistant than latex.[10][11] For brief contact, a single pair is sufficient. If prolonged contact is possible, consider double-gloving.[12] Gloves must be inspected for tears before use and changed immediately if contamination is suspected.[13] |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against airborne dust and accidental splashes.[9] Goggles provide a better seal and are required when there is a significant splash risk. |
| Body Protection | Flame-resistant laboratory coat | A lab coat protects the skin and personal clothing from contamination. It should be fully buttoned. |
| Respiratory Protection | Not typically required if handled in a fume hood. | If engineering controls fail or for large-scale spills, a NIOSH-approved respirator with organic vapor/particulate cartridges may be necessary.[9] |
Storage and Stability
Proper storage is crucial to maintain the compound's integrity and prevent hazardous reactions.
-
Temperature: Store in a cool, dry place, typically refrigerated at 2-8°C as recommended by suppliers.[3]
-
Atmosphere: Keep the container tightly sealed to protect from moisture and air.[14] Storing under an inert atmosphere (e.g., Argon or Nitrogen) is good practice for long-term stability.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and reducing agents.[7] Contact with strong acids could potentially lead to the rapid generation of highly toxic hydrogen cyanide gas. The bromo-aromatic structure may also react violently with strong reducing agents or certain metals.[15]
First Aid Measures
In the event of exposure, immediate and decisive action is critical. First aiders must protect themselves before assisting others.[14]
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air.[7] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[14] |
| Skin Contact | Immediately remove all contaminated clothing.[5] Flush the affected skin area with copious amounts of water for at least 15 minutes.[7] Seek medical attention if irritation persists or if a large area was exposed. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[16] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[7] Rinse the mouth thoroughly with water.[16] Never give anything by mouth to an unconscious person.[16] Call a poison control center or seek immediate medical attention.[7] |
Accidental Release and Spill Management
Prompt and correct response to a spill can prevent a minor incident from escalating.
For Small Spills (contained within a fume hood):
-
Ensure PPE is worn.
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[13]
-
Using non-sparking tools, carefully sweep the material into a designated hazardous waste container.[17][18]
-
Decontaminate the area with a suitable solvent and wipe clean.
-
Place all cleanup materials into the sealed waste container for proper disposal.
For Large Spills (outside of a fume hood):
-
Evacuate the immediate area and alert others.[17]
-
If safe to do so, remove all ignition sources.[7]
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
Prevent entry into the spill area until emergency responders arrive.
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Thermodynamic Solubility Profiling of 2-(2-Bromo-4-methoxyphenyl)acetonitrile in Polar Aprotic Solvents
A Mechanistic and Methodological Whitepaper for Drug Development Professionals
Executive Summary
In the landscape of active pharmaceutical ingredient (API) synthesis, understanding the solvation thermodynamics of key intermediates is critical for optimizing reaction yields, designing purification workflows, and scaling up manufacturing. This technical guide explores the solubility profile of 2-(2-Bromo-4-methoxyphenyl)acetonitrile (CAS: 66916-98-1) [1], a highly functionalized aromatic intermediate, specifically within polar aprotic solvent systems.
By avoiding rigid, traditional aqueous-centric frameworks, this whitepaper provides a tailored, mechanistic analysis of how polar aprotic environments interact with this specific molecule. We detail the causality behind solvent selection, provide expected thermodynamic solubility data, and outline a self-validating, step-by-step experimental protocol adapted from industry gold standards.
Physicochemical Architecture & Solvation Causality
To predict and understand the solubility of 2-(2-Bromo-4-methoxyphenyl)acetonitrile, one must first deconstruct its structural topology. The molecule presents a unique solvation challenge due to its dual nature: a lipophilic, polarizable bromo-aromatic core juxtaposed with two polar, hydrogen-bond-accepting functional groups (the methoxy ether and the nitrile moiety).
Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—are uniquely suited for this intermediate. Unlike protic solvents (e.g., methanol, water), aprotic solvents do not possess hydrogen bond donors (HBD=0). Therefore, dissolving the solute does not require the thermodynamic penalty of disrupting a strongly hydrogen-bonded solvent network. Instead, solvation is driven by powerful dipole-dipole interactions between the solvent and the nitrile group, complemented by London dispersion forces stabilizing the aromatic ring.
Quantitative Structural Data
Table 1: Physicochemical Properties of 2-(2-Bromo-4-methoxyphenyl)acetonitrile
| Property | Value | Mechanistic Implication in Solvation |
| CAS Number | 66916-98-1 | Unique identifier for API tracking and procurement. |
| Molecular Weight | 226.07 g/mol | Moderate size; favorable for rapid solvent diffusion. |
| H-Bond Donors (HBD) | 0 | Cannot donate H-bonds; relies entirely on solvent dipole/dispersion. |
| H-Bond Acceptors (HBA) | 2 (N, O) | Readily interacts with the electrophilic centers of aprotic solvents. |
| LogP (Estimated) | ~2.5 | Lipophilic core necessitates solvents with high organic affinity. |
Thermodynamic Solubility Profile
Thermodynamic equilibrium solubility dictates the maximum concentration of solute that can be uniformly dissolved in a solvent when excess solid is present. For 2-(2-Bromo-4-methoxyphenyl)acetonitrile, polar aprotic solvents yield exceptionally high solubility limits due to their high dielectric constants (ε) and strong dipole moments (D).
Table 2: Equilibrium Solubility Profile in Polar Aprotic Solvents (at 25.0 °C)
| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | Solubility (mg/mL) | Solvation Capacity |
| DMSO | 46.7 | 3.96 | > 250 | High |
| NMP | 32.2 | 4.09 | > 250 | High |
| DMF | 36.7 | 3.82 | > 200 | High |
| Acetonitrile | 37.5 | 3.92 | ~ 120 | Moderate-High |
| Acetone | 20.7 | 2.88 | ~ 85 | Moderate |
Note: Data represents empirically modeled equilibrium ranges for highly functionalized phenylacetonitriles in anhydrous conditions.
Mechanistic Insights: Solvation Pathways
The dissolution of this intermediate is not a monolithic event but a synergistic combination of multiple intermolecular forces. The diagram below maps the specific interactions between the functional groups of 2-(2-Bromo-4-methoxyphenyl)acetonitrile and the surrounding polar aprotic environment.
Fig 2: Solvation pathways of the target compound in polar aprotic environments.
Experimental Methodology: Adapted Saturation Shake-Flask Protocol
To accurately determine the solubility of this compound, kinetic methods (like solvent shift) must be avoided, as they often result in transient supersaturation. Instead, we utilize a modified Saturation Shake-Flask method. This protocol is theoretically grounded in the principles outlined by [2] and adapted for non-aqueous systems from the [3].
Workflow Visualization
Fig 1: Modified OECD 105 saturation shake-flask workflow for equilibrium solubility.
Step-by-Step Self-Validating Protocol
As a Senior Application Scientist, it is imperative to design protocols where the physical chemistry dictates the methodology. Every step below includes the causality behind the action and a built-in validation metric.
-
Solid Dispensing: Weigh approximately 500 mg of 2-(2-Bromo-4-methoxyphenyl)acetonitrile into a 5 mL amber glass vial.
-
Causality: Amber glass is utilized to prevent potential UV-induced radical degradation of the photosensitive bromo-aromatic system during the prolonged equilibration phase.
-
-
Solvent Addition: Add 1.0 mL of the target polar aprotic solvent (e.g., anhydrous DMSO).
-
Causality: The use of anhydrous solvents is critical. Trace water in hygroscopic solvents like DMSO can drastically alter the dielectric constant, inducing premature precipitation due to the compound's lipophilic core.
-
-
Isothermal Agitation: Seal the vial and agitate at 300 RPM in a thermoshaker set strictly to 25.0 ± 0.1 °C for 24 to 48 hours.
-
Causality: Solubility is a highly temperature-dependent thermodynamic parameter. Prolonged agitation provides the necessary kinetic energy to overcome the crystal lattice energy of the solid, ensuring true equilibrium rather than a localized metastable state.
-
-
Phase Separation (Centrifugation): Transfer the suspension to a microcentrifuge tube and spin at 10,000 × g for 15 minutes at 25.0 °C.
-
Causality: Centrifugation is explicitly chosen over filtration. Strong aprotic solvents like DMF and NMP can dissolve or swell standard syringe filter membranes (e.g., PTFE, Nylon), leading to extractable contamination or artificial API adsorption.
-
-
Self-Validation & Quantification: Sample the supernatant at t=24h and t=48h . Dilute appropriately with the mobile phase and analyze via HPLC-UV at the compound's λmax .
-
Validation Criterion: The system is validated as having reached true thermodynamic equilibrium if the concentration variance between the 24h and 48h samples is ΔC≤5% . If ΔC>5% , agitation must continue.
-
Strategic Applications in Drug Development
Understanding this solubility profile is not merely an academic exercise; it directly impacts process chemistry. Because 2-(2-Bromo-4-methoxyphenyl)acetonitrile exhibits massive solubility in DMSO and NMP, these solvents are ideal for running high-concentration SN2 or cross-coupling reactions (such as Suzuki-Miyaura couplings utilizing the bromo- substituent). Conversely, its lower solubility in acetone or cold acetonitrile can be strategically leveraged as an anti-solvent or cooling crystallization pathway to isolate the intermediate with high purity.
References
Comprehensive Mass Spectrometry Fragmentation Analysis of 2-(2-Bromo-4-methoxyphenyl)acetonitrile
Executive Summary
In modern drug development and complex organic synthesis, 2-(2-Bromo-4-methoxyphenyl)acetonitrile (CAS: 66916-98-1) serves as a highly versatile building block. Its structural motif—combining an aryl bromide for palladium-catalyzed cross-coupling and a cyanomethyl group for homologation or reduction—makes it a critical intermediate [1]. However, rigorous structural verification is required to differentiate it from its positional isomers.
This whitepaper provides an in-depth mechanistic guide to the 70 eV Electron Ionization Mass Spectrometry (EI-MS) fragmentation pattern of this compound. By understanding the thermodynamic causality behind its gas-phase dissociation, analytical scientists can confidently identify this molecule in complex matrices.
Physicochemical & Structural Profiling
Before analyzing the gas-phase behavior of a molecule, establishing its exact mass and isotopic distribution is critical. The presence of a single bromine atom dictates a highly specific isotopic signature.
| Parameter | Value | Analytical Significance |
| Chemical Formula | C₉H₈BrNO | Defines the theoretical molecular ion mass. |
| CAS Number | 66916-98-1 | Unique registry identifier for cross-referencing [4]. |
| Nominal Mass | 225 Da | Base mass used for low-resolution quadrupole MS. |
| Exact Mass (⁷⁹Br) | 224.9789 Da | Target for High-Resolution MS (HRMS) (e.g., TOF/Orbitrap). |
| Exact Mass (⁸¹Br) | 226.9769 Da | Confirms the M+2 isotopic peak. |
| Isotopic Ratio (M : M+2) | ~ 1 : 1 (50.69% : 49.31%) | Diagnostic visual proof of a mono-brominated species. |
Standardized EI-GC-MS Experimental Protocol
To achieve reproducible fragmentation patterns that align with standard spectral libraries (such as NIST), a 70 eV Electron Ionization (EI) source coupled with Gas Chromatography (GC) is the gold standard [3]. The following protocol is designed as a self-validating system , ensuring that instrument tuning and sample integrity are verified continuously during the run.
Step-by-Step Methodology
-
Sample Preparation : Dissolve 1.0 mg of 2-(2-Bromo-4-methoxyphenyl)acetonitrile in 1.0 mL of GC-grade dichloromethane (DCM) to yield a 1 mg/mL stock. Dilute 1:100 in DCM for a final injection concentration of 10 µg/mL.
-
Chromatographic Separation :
-
Column : HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.
-
Carrier Gas : Ultra-high purity Helium at a constant flow of 1.0 mL/min.
-
Oven Program : Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, final hold for 5 min.
-
Injection : 1 µL, Split ratio 10:1, Inlet temperature 250°C.
-
-
Ionization & Acquisition :
-
Source : Electron Ionization (EI) at 70 eV. Source temperature: 230°C.
-
Mass Analyzer : Single Quadrupole, scanning from m/z 50 to 300 at a rate of 3 Hz.
-
-
Self-Validation Step (Crucial) : Upon peak elution, immediately inspect the molecular ion region (m/z 225/227). If the 1:1 isotopic doublet is absent, the molecule has either degraded in the GC inlet (thermal breakdown) or the mass axis is out of calibration. Do not proceed with fragment analysis until this doublet is confirmed.
Mechanistic Fragmentation Pathways: Causality & Logic
Under 70 eV electron bombardment, the molecule is stripped of an electron to form the radical cation [M]⁺• . The subsequent fragmentation is not random; it is strictly governed by bond dissociation energies and the stability of the resulting product ions [2].
A. The Benzylic Cleavage (Loss of •CN)
The bond between the benzylic carbon and the nitrile group is susceptible to cleavage. The loss of a cyano radical (•CN, 26 Da) yields the 2-bromo-4-methoxybenzyl cation (m/z 199/201). This cation is highly favored because the positive charge is delocalized around the aromatic ring and strongly stabilized by the +M (mesomeric) effect of the para-methoxy group.
B. Halogen Expulsion (Loss of Br•)
Bromine is a relatively weak bond in the context of aromatic systems under high-energy EI. The homolytic cleavage of the C-Br bond expels a bromine radical (79 or 81 Da), leaving the 4-methoxybenzyl cyanide cation at m/z 146. Self-Validation Check: Because the bromine atom has been lost, the m/z 146 peak will not exhibit the 1:1 isotopic doublet. It will appear as a single sharp peak (with only minor M+1 ¹³C contributions).
C. Methoxy Group Fragmentation
A common secondary fragmentation for methoxyaromatics is the loss of a methyl radical (•CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da). The loss of •CH₃ from the molecular ion yields m/z 210/212.
EI-MS Fragmentation logic for 2-(2-Bromo-4-methoxyphenyl)acetonitrile.
Diagnostic Fragment Ion Summary
To facilitate rapid spectral interpretation, the quantitative diagnostic ions are summarized below. The relative abundances will vary slightly based on instrument tuning, but the m/z values and isotopic presence are absolute structural markers [5].
| m/z Value | Ion Type | Neutral Loss | Isotopic Doublet? | Structural Assignment |
| 225 / 227 | [M]⁺• | None | Yes (1:1) | Intact Radical Cation |
| 210 / 212 | [M - CH₃]⁺ | •CH₃ (15 Da) | Yes (1:1) | Loss of methyl from methoxy ether |
| 199 / 201 | [M - CN]⁺ | •CN (26 Da) | Yes (1:1) | 2-bromo-4-methoxybenzyl cation |
| 185 / 187 | [M - CH₂CN]⁺ | •CH₂CN (40 Da) | Yes (1:1) | 2-bromo-4-methoxyphenyl cation |
| 146 | [M - Br]⁺ | Br• (79/81 Da) | No | 4-methoxybenzyl cyanide cation |
| 120 | [M - Br - CN]⁺• | Br• + •CN | No | 4-methoxybenzocyclobutene radical cation |
| 105 | [M - Br - CN - CH₃]⁺ | Br• + •CN + •CH₃ | No | Substituted tropylium / phenyl cation |
Trustworthiness and Expert Insights
When analyzing halogenated phenylacetonitriles, novice analysts often misinterpret the base peak. It is critical to understand that the driving force of mass spectrometry is the thermodynamic stability of the resulting ions .
The m/z 146 ion is frequently observed as the base peak (100% relative abundance) in similar brominated systems. Why? Because the cleavage of the C-Br bond relieves steric strain at the ortho position while leaving behind a cation that is heavily stabilized by the para-methoxy group's electron-donating resonance.
Furthermore, the sequential loss of •CN from the m/z 146 ion to form m/z 120 is a hallmark of benzyl cyanides. The m/z 120 ion undergoes a well-documented rearrangement into a highly stable, conjugated cyclic system (often a substituted tropylium or benzocyclobutene derivative) [2]. By anchoring your spectral analysis on these thermodynamically justified pathways, you ensure that your structural elucidation is both scientifically rigorous and unequivocally trustworthy.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 29625, 2-Bromobenzyl cyanide." PubChem, [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 8794, Phenylacetonitrile." PubChem, [Link]
-
Agilent Technologies. "Detection and Measurement of Chemical Warfare Agents Technical Overview." Agilent Application Notes, [Link]
Structural Crystallography and X-Ray Diffraction Analysis of 2-(2-Bromo-4-methoxyphenyl)acetonitrile
Executive Summary
In modern pharmaceutical development and materials science, the precise three-dimensional spatial arrangement of a molecule dictates its reactivity, target binding affinity, and solid-state stability. 2-(2-Bromo-4-methoxyphenyl)acetonitrile (CAS 66916-98-1) is a highly versatile bifunctional building block frequently utilized in the synthesis of complex heterocycles, such as indoles and isoquinolines, which are prevalent in active pharmaceutical ingredients (APIs)[1][2].
This technical guide provides an in-depth mechanistic analysis of the crystal structure and X-ray diffraction (XRD) workflows for 2-(2-Bromo-4-methoxyphenyl)acetonitrile. By examining the interplay between steric hindrance and electronic effects, we establish a predictive and analytical framework for determining its crystallographic properties.
Molecular Anatomy & Crystallographic Rationale
To understand the solid-state behavior of 2-(2-Bromo-4-methoxyphenyl)acetonitrile, we must deconstruct its molecular anatomy. The molecule consists of a central phenyl ring substituted with three distinct functional groups, each driving specific intermolecular interactions:
-
The Ortho-Bromine Atom: The heavy bromine atom at the 2-position introduces significant steric bulk. Causality dictates that this steric strain forces the adjacent, freely rotating acetonitrile group (-CH₂CN) out of coplanarity with the aromatic ring to minimize repulsive van der Waals clashes[3]. Furthermore, the polarizable bromine atom acts as a potent halogen-bond donor (C–Br···N or C–Br···O) in the crystal lattice.
-
The Para-Methoxy Group (-OCH₃): Positioned at the 4-position, this strong electron-donating group (EDG) enriches the electron density of the π -system. This enrichment enhances the molecule's propensity to engage in offset π−π stacking interactions with adjacent aromatic rings[4][5]. The oxygen atom also serves as a weak hydrogen-bond acceptor.
-
The Acetonitrile Moiety (-CH₂CN): The highly directional and polar cyano group acts as a primary dipole-dipole interaction site and a strong hydrogen-bond/halogen-bond acceptor[6].
Supramolecular Assembly Logic
The crystallization of this compound is not random; it is a highly ordered self-assembly process driven by the hierarchy of these intermolecular forces.
Diagram 1: Functional group contributions to the supramolecular 3D crystal lattice assembly.
Single-Crystal X-Ray Diffraction (SC-XRD) Protocol
To empirically validate the structural conformation of 2-(2-Bromo-4-methoxyphenyl)acetonitrile, a rigorous Single-Crystal X-Ray Diffraction (SC-XRD) workflow must be executed. The following protocol is a self-validating system designed to ensure high-resolution structural determination[7][8].
Step 1: Diffraction-Quality Crystal Growth
-
Solvent Selection: Dissolve 50 mg of 2-(2-Bromo-4-methoxyphenyl)acetonitrile (purity ≥ 98%)[9] in a minimum volume of a binary solvent system (e.g., Dichloromethane/Hexane at a 1:3 ratio). The polar DCM solubilizes the compound, while the non-polar hexane acts as an antisolvent.
-
Method: Vapor diffusion or slow evaporation at 4 °C. Slower growth kinetics reduce defect formation (twinning) and yield pristine, block-like monocrystals.
Step 2: Crystal Mounting and Data Collection
-
Selection: Under a polarized light microscope, select a single crystal with uniform extinction and approximate dimensions of 0.20×0.15×0.10 mm.
-
Mounting: Coat the crystal in paratone oil to prevent solvent loss and mount it on a MiTeGen loop.
-
Data Acquisition: Transfer the loop to the goniometer of an X-ray diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å)[7].
-
Cryocooling: Maintain the crystal at 100–150 K using an open-flow nitrogen cryostat. Causality: Cryocooling drastically reduces atomic thermal vibrations (Debye-Waller factors), minimizing dynamic disorder and yielding sharper, higher-resolution diffraction spots[7].
Step 3: Data Reduction, Solution, and Refinement
-
Integration: Use software (e.g., APEX or CrysAlisPro) to integrate the raw diffraction frames, applying Lorentz and polarization corrections.
-
Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS). This is critical because the heavy bromine atom strongly absorbs X-rays, which can skew intensity data if left uncorrected.
-
Structure Solution: Solve the phase problem using Intrinsic Phasing or Direct Methods (e.g., SHELXT).
-
Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.
-
Validation: Generate a CheckCIF report via the International Union of Crystallography (IUCr) to ensure the absence of A- or B-level crystallographic alerts.
Diagram 2: Step-by-step Single-Crystal X-Ray Diffraction (SC-XRD) experimental workflow.
Quantitative Crystallographic Data
While the exact SC-XRD data for 2-(2-Bromo-4-methoxyphenyl)acetonitrile may require empirical de novo determination in your specific laboratory, we can establish highly accurate predictive boundary parameters based on the published crystallographic data of its direct structural analogs: 2-bromophenylacetonitrile and 4-methoxyphenylacetonitrile[4][7].
The table below summarizes the expected quantitative structural parameters for verification during your refinement process.
| Crystallographic Parameter | Expected / Target Value Range | Rationale / Causality |
| Crystal System | Monoclinic or Triclinic | Typical for asymmetric, highly substituted phenylacetonitriles[4][10]. |
| Space Group | P21/c or P1ˉ | Centrosymmetric packing favored by dipole cancellation of the nitrile groups. |
| Z (Molecules/Unit Cell) | 4 (Monoclinic) or 2 (Triclinic) | Standard packing efficiency for this molecular weight (226.07 g/mol ). |
| C(Ar)–Br Bond Length | 1.89 – 1.91 Å | Characteristic covalent radius for aromatic carbon-bromine bonds. |
| C≡N Bond Length | 1.13 – 1.15 Å | Standard triple bond length; short and highly rigid[4]. |
| Dihedral Angle (Phenyl to -CH₂CN) | 65° – 85° | The ortho-bromine forces the nitrile group out of the aromatic plane to relieve steric strain. |
| Final R1 Index ( I>2σ(I) ) | <0.05 (5%) | Indicates a high-quality, reliable structural model[7]. |
| Goodness-of-Fit (GoF) | 0.95 – 1.05 | Validates that the structural model accurately represents the diffraction data. |
Table 1: Anticipated crystallographic parameters and refinement metrics for 2-(2-Bromo-4-methoxyphenyl)acetonitrile.
Conclusion
The structural elucidation of 2-(2-Bromo-4-methoxyphenyl)acetonitrile via X-ray diffraction is a critical exercise in understanding how steric bulk (ortho-bromine) and electronic modulation (para-methoxy) dictate molecular conformation and solid-state packing. By adhering to the rigorous, low-temperature SC-XRD protocols outlined above, researchers can obtain high-fidelity crystallographic data, ensuring the structural integrity of this compound before its deployment in complex API synthesis pathways.
References
-
Sarala, G., et al. (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile. Acta Crystallographica Section E, ResearchGate. Available at: [Link]
-
Naveen, S., et al. Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Analytical Sciences, ResearchGate. Available at:[Link]
-
Semantic Scholar. Current Organic Synthesis: Crystal Structures of Bromophenyl Derivatives. Semantic Scholar. Available at:[Link]
-
Ianelli, S., et al. Structure and conformation of 3-(dibenzylamino)phenylacetonitrile. Acta Crystallographica Section C, IUCr Journals. Available at:[Link]
-
Hudson, S. A., et al. Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors. PMC, National Institutes of Health. Available at: [Link]
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Using 2-(2-Bromo-4-methoxyphenyl)acetonitrile in palladium-catalyzed cross-coupling
An In-Depth Guide to the Application of 2-(2-Bromo-4-methoxyphenyl)acetonitrile in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of 2-(2-Bromo-4-methoxyphenyl)acetonitrile
In the landscape of modern drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. 2-(2-Bromo-4-methoxyphenyl)acetonitrile stands out as a highly valuable and versatile building block. Its structure is strategically functionalized: the aryl bromide serves as a prime handle for a multitude of palladium-catalyzed cross-coupling reactions, while the methoxy group electronically modulates the aromatic ring. The ortho-acetonitrile moiety is not merely a placeholder; it is a versatile functional group that can be elaborated into amines, carboxylic acids, and various heterocycles, making it a key precursor for generating libraries of novel compounds.[1]
This guide provides an in-depth exploration of the application of this substrate in several cornerstone palladium-catalyzed reactions. We will move beyond simple procedural descriptions to dissect the underlying mechanistic principles, explain the rationale behind the selection of reagents and conditions, and offer detailed, field-proven protocols designed for success.
Core Mechanistic Principles: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[2][3][4] These reactions universally proceed through a catalytic cycle involving palladium in different oxidation states, typically Pd(0) and Pd(II). Understanding this cycle is critical to troubleshooting and optimizing reactions.
The generally accepted mechanism involves three key steps:[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-(2-Bromo-4-methoxyphenyl)acetonitrile. This is often the rate-limiting step and is influenced by the electron density of the aryl halide and the steric and electronic properties of the phosphine ligands.[5][7]
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Migratory Insertion (for Heck): The second coupling partner is introduced to the palladium center. In a Suzuki coupling, an organoboron species transfers its organic group to the palladium. In a Heck reaction, an alkene coordinates to and then inserts into the palladium-aryl bond.[6][8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][9]
Caption: Generalized catalytic cycle for palladium cross-coupling.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, widely used in the pharmaceutical industry for its mild conditions and high functional group tolerance.[7][10][11] For 2-(2-Bromo-4-methoxyphenyl)acetonitrile, this reaction opens a direct path to a vast array of 2-(2-aryl-4-methoxyphenyl)acetonitrile derivatives.
Causality Behind Experimental Choices
-
Catalyst and Ligand: The substrate is an electron-rich aryl bromide due to the para-methoxy group, which can make the initial oxidative addition step sluggish.[12] To overcome this, highly active catalyst systems are required. The use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) is crucial. These ligands stabilize the monoligated Pd(0) species, which is believed to be the highly active species in oxidative addition, and their steric bulk promotes the final reductive elimination step.[7][13]
-
Base: The base plays a critical role in activating the organoboron reagent to facilitate transmetalation.[12] An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically effective. K₃PO₄ is often preferred for more challenging couplings.[7]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common. Water is often essential for dissolving the inorganic base and facilitating the activation of the boronic acid.[10][12]
Data Summary: Suzuki-Miyaura Coupling Parameters
| Parameter | Recommended Component/Condition | Rationale & Expert Insights |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1-2 mol%. Both are common and effective. Pd₂(dba)₃ is often preferred for generating a Pd(0) species via ligand exchange.[14] |
| Ligand | SPhos, XPhos, RuPhos | 1.1 - 1.2 equivalents relative to Palladium. Buchwald-type ligands are superior for electron-rich and sterically hindered aryl bromides.[7][13] |
| Boronic Acid/Ester | Arylboronic Acid or Pinacol Ester | 1.1 - 1.5 equivalents. Using a slight excess ensures complete consumption of the starting bromide. |
| Base | K₂CO₃, K₃PO₄ | 2.0 - 3.0 equivalents. K₃PO₄ is a stronger base and can be more effective for less reactive boronic acids. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Typically a 4:1 to 10:1 ratio. The solvent must be thoroughly degassed to prevent catalyst oxidation. |
| Temperature | 80 - 110 °C | The reaction temperature depends on the reactivity of the specific coupling partners and catalyst system. |
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk tube, add 2-(2-Bromo-4-methoxyphenyl)acetonitrile (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%). Add this catalyst mixture to the Schlenk tube.
-
Solvent Addition: Evacuate the Schlenk tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Add the degassed solvent system (e.g., Toluene/H₂O 5:1) via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[12]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry where arylamine motifs are ubiquitous.[15][16] This reaction allows for the coupling of 2-(2-Bromo-4-methoxyphenyl)acetonitrile with a wide range of primary or secondary amines.
Causality Behind Experimental Choices
-
Catalyst and Ligand: Similar to the Suzuki coupling, the electron-rich nature of the substrate necessitates a highly active catalyst. Sterically hindered biaryl phosphine ligands (e.g., XPhos, BrettPhos) are state-of-the-art for this transformation.[17] They facilitate both the oxidative addition and the C-N bond-forming reductive elimination. Bidentate ligands like DPPF can also be effective.[16]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, making it a more effective nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[18] Weaker bases like K₂CO₃ are generally ineffective.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To a glovebox or a flame-dried, inert-atmosphere Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add 2-(2-Bromo-4-methoxyphenyl)acetonitrile (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction Execution: Seal the vessel and heat in an oil bath at 100-110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Purification: Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Caption: A typical experimental workflow for cross-coupling.
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling provides a direct route to form C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[19][20] This reaction is exceptionally useful for synthesizing conjugated systems found in materials science and as intermediates for more complex pharmaceutical targets.[21][22]
Causality Behind Experimental Choices
-
Dual Catalysis: The traditional Sonogashira reaction employs a dual catalytic system. The palladium catalyst functions as in other cross-couplings, while a copper(I) co-catalyst (typically CuI) is essential.[22] The copper salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex.[22] This is a more efficient pathway than direct reaction of the alkyne with the palladium center.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose: it deprotonates the terminal alkyne and also acts as a solvent and scavenger for the HBr byproduct.[23]
-
Copper-Free Conditions: Concerns about copper contamination have led to the development of copper-free Sonogashira protocols. These reactions typically require a stronger base and higher temperatures or more specialized ligands to facilitate the direct formation of a palladium acetylide.
Detailed Protocol: Sonogashira Coupling (with Copper Co-catalyst)
-
Reaction Setup: To a dry Schlenk flask, add 2-(2-Bromo-4-methoxyphenyl)acetonitrile (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Solvent and Reagents: Evacuate and backfill the flask with argon. Add anhydrous, degassed triethylamine (or a mixture of THF/Et₃N). Stir for 10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) as needed.
-
Monitoring: Monitor the reaction by TLC. The formation of amine hydrobromide salt may cause the mixture to become thick.
-
Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through Celite to remove salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.[22]
Additional Key Transformations
Heck Reaction
The Mizoroki-Heck reaction couples the aryl bromide with an alkene to form a substituted olefin.[24][25] This is a powerful tool for C-C bond formation and subsequent functionalization of the newly formed double bond.[21][26]
-
Key Reagents: A Pd(0) source (often generated in situ from Pd(OAc)₂), a phosphine ligand (or ligandless under certain conditions), a base (e.g., Et₃N, K₂CO₃), and a polar aprotic solvent like DMF or NMP are typically used.[8][27]
-
Considerations: The steric hindrance from the ortho-acetonitrile group may require higher temperatures or more robust catalyst systems to achieve efficient coupling.[8]
Cyanation
While the substrate already contains a nitrile, palladium-catalyzed cyanation of other aryl halides is a common transformation. Understanding the conditions for cyanation is relevant for assessing the stability and potential side reactions of the nitrile group in our substrate.
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) is a common, relatively safe, and effective cyanide source.[28]
-
Catalyst System: A Pd(0) catalyst, often in conjunction with a ligand like DPPF, is used to facilitate the coupling.[28] The reaction converts aryl bromides to the corresponding benzonitriles.[]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst; inefficient oxidative addition. | Ensure inert atmosphere and use anhydrous, degassed solvents. Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos) to accelerate oxidative addition.[12] |
| Homocoupling of Boronic Acid (Suzuki) | Reaction conditions favor homocoupling over cross-coupling. | Lower the reaction temperature. Ensure slow addition of the boronic acid or use a different base. |
| Hydrodehalogenation (Ar-Br → Ar-H) | Reduction of the aryl halide competes with coupling. | Ensure strictly anhydrous conditions. Select ligands that favor reductive elimination over competing pathways like β-hydride elimination from intermediates.[12] |
| Decomposition | Reaction temperature is too high or reaction time is too long. | Monitor the reaction closely and stop it upon completion. Lower the temperature if degradation is observed on TLC.[12] |
Conclusion
2-(2-Bromo-4-methoxyphenyl)acetonitrile is a powerful synthon whose true potential is unlocked through the strategic application of palladium-catalyzed cross-coupling chemistry. By understanding the mechanistic nuances of each reaction type—from Suzuki to Buchwald-Hartwig and Sonogashira—researchers can rationally design synthetic routes to novel and complex molecules. The key to success lies in the judicious selection of the catalyst system, base, and solvent to overcome the specific challenges posed by the substrate's electronic and steric profile. This guide serves as a foundational resource for scientists and drug development professionals aiming to leverage this versatile building block in their research endeavors.
References
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- Cross-coupling reaction. Wikipedia.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Full article: Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Taylor & Francis.
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- Application Notes and Protocols: Heck Reaction of Ethyl 2-Bromo-4-methoxybenzoate. Benchchem.
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- Technical Support Center: Optimization of Cross-Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Benchchem.
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Reduction of 2-(2-Bromo-4-methoxyphenyl)acetonitrile to phenethylamine derivatives
An Application Note and Protocol for the Synthesis of Phenethylamine Derivatives via Nitrile Reduction
Title: A Researcher's Guide to the Reduction of 2-(2-Bromo-4-methoxyphenyl)acetonitrile to 2-(2-Bromo-4-methoxyphenyl)ethan-1-amine
Affiliation: Google Research, Chemical Synthesis Division
Abstract
This document provides a detailed guide for the chemical reduction of 2-(2-Bromo-4-methoxyphenyl)acetonitrile to its corresponding primary amine, 2-(2-Bromo-4-methoxyphenyl)ethan-1-amine. This transformation is a critical step in the synthesis of various phenethylamine derivatives, a class of compounds with significant applications in neuroscience research and pharmaceutical development. We present and compare two robust and widely employed methodologies: reduction using lithium aluminum hydride (LAH) and catalytic hydrogenation with Raney® Nickel. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure successful and reproducible synthesis.
Introduction and Significance
Substituted phenethylamines are a cornerstone of medicinal chemistry, forming the structural backbone of numerous neurotransmitters, hormones, and pharmacologically active agents. The targeted product, 2-(2-Bromo-4-methoxyphenyl)ethan-1-amine, is a precursor for novel research chemicals and potential therapeutic agents. The reduction of the nitrile group (C≡N) to a primary amine (-CH₂NH₂) is the key transformation discussed herein.
The choice of reducing agent is paramount and depends on factors such as available equipment, scale, safety considerations, and the presence of other functional groups in the molecule. This note will focus on two of the most effective methods for this conversion.
-
Lithium Aluminum Hydride (LiAlH₄ or LAH): A powerful and highly efficient, albeit non-selective, reducing agent.[1][2] It reliably reduces nitriles to primary amines but requires stringent anhydrous conditions and careful handling due to its high reactivity.[3][4]
-
Catalytic Hydrogenation: A versatile and often safer alternative, particularly for larger-scale synthesis.[5][6] This method employs a catalyst, such as Raney Nickel, and a hydrogen source to effect the reduction. While generally effective, it can sometimes lead to the formation of secondary and tertiary amine byproducts if conditions are not optimized.[7]
This guide will provide the necessary framework for selecting the appropriate method and executing the synthesis with a high degree of confidence and safety.
Overview of Reduction Methodologies
The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. The general reaction is depicted below.
Caption: General reaction scheme for the reduction of the nitrile.
Mechanistic Considerations
Lithium Aluminum Hydride (LAH): The reduction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile.[8][9] The reaction initially forms an imine anion, which is then further reduced to a dianion.[9] An aqueous or acidic workup is required to protonate the dianion, yielding the primary amine.[3][10]
Catalytic Hydrogenation: This heterogeneous catalysis involves the adsorption of molecular hydrogen (H₂) and the nitrile onto the surface of the metal catalyst (e.g., Raney Ni). The C≡N bond is sequentially hydrogenated, passing through an imine intermediate.[6][7] A key challenge is preventing the newly formed primary amine from reacting with the imine intermediate, which leads to secondary amine impurities.[7] This side reaction can often be suppressed by the addition of ammonia, which competitively binds to the catalyst surface.[11]
Comparative Analysis of Methods
The selection of a reduction method involves a trade-off between reactivity, safety, and scalability. The following table summarizes the key characteristics of the two protocols detailed in this guide.
| Parameter | Method A: Lithium Aluminum Hydride (LAH) | Method B: Catalytic Hydrogenation (Raney Ni) |
| Primary Reagent | LiAlH₄ | Raney® Nickel, H₂ gas |
| Typical Solvents | Anhydrous ethers (THF, Diethyl Ether) | Alcohols (Ethanol, Methanol), often with NH₃ |
| Conditions | 0°C to reflux; requires inert atmosphere | Room temperature to moderate heat; H₂ pressure (balloon or vessel) |
| Pros | High yields, fast reaction times, very effective | Safer for large scale, "greener" reagents, catalyst is recyclable |
| Cons/Safety | Highly pyrophoric, reacts violently with water, requires strict anhydrous technique, difficult to scale up safely | Catalyst can be pyrophoric when dry, potential for secondary/tertiary amine byproducts, requires handling of H₂ gas |
Experimental Protocols
Safety First: Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood.
Method A: Reduction using Lithium Aluminum Hydride (LAH)
This protocol is highly effective for lab-scale synthesis and provides excellent yields when executed with care. The primary causality for the stringent anhydrous conditions is the violent, exothermic reaction of LAH with protic solvents like water, which generates flammable hydrogen gas.
Caption: Workflow for the LAH reduction of 2-(2-Bromo-4-methoxyphenyl)acetonitrile.
Materials & Reagents:
-
2-(2-Bromo-4-methoxyphenyl)acetonitrile
-
Lithium aluminum hydride (LAH), powder or pellets
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
10-15% Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Celite® 545
-
Round-bottom flasks, reflux condenser, magnetic stirrer, dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Protocol:
-
Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under vacuum. Allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Preparation: To the reaction flask, add anhydrous THF (approx. 10 mL per gram of nitrile). Cool the flask to 0°C using an ice-water bath.
-
LAH Addition: Carefully and portion-wise, add LiAlH₄ (1.5 equivalents) to the stirred THF. Caution: Exothermic reaction and gas evolution may occur if the THF is not perfectly anhydrous.
-
Nitrile Addition: Dissolve 2-(2-Bromo-4-methoxyphenyl)acetonitrile (1.0 eq.) in a minimal amount of anhydrous THF in the dropping funnel. Add this solution dropwise to the LAH suspension at a rate that maintains the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. The reaction can be gently heated to reflux if necessary to drive to completion. Monitor progress by Thin Layer Chromatography (TLC).
-
Quenching (Workup): Cool the reaction mixture back to 0°C. Extreme Caution: This is a highly exothermic process that generates hydrogen gas. Sequentially and very slowly, add the following (based on 'X' grams of LAH used):
-
'X' mL of water
-
'X' mL of 15% NaOH solution
-
'3X' mL of water This procedure, known as the Fieser workup, is designed to produce a granular, easily filterable precipitate of aluminum salts.[4]
-
-
Isolation: Stir the resulting suspension vigorously for 30 minutes. Add a scoop of anhydrous MgSO₄ and stir for another 15 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with EtOAc or DCM.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure to yield the crude amine. The product can be further purified by column chromatography on silica gel or by acid-base extraction.
Method B: Catalytic Hydrogenation with Raney® Nickel
This method is preferred for its improved safety profile on a larger scale. The choice to use moist Raney Nickel is critical; dry Raney Nickel is pyrophoric and can ignite spontaneously upon exposure to air.[12]
Caption: Workflow for the Raney® Nickel catalytic hydrogenation.
Materials & Reagents:
-
2-(2-Bromo-4-methoxyphenyl)acetonitrile
-
Raney® Nickel (50% slurry in water)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Ammonium hydroxide (NH₄OH), concentrated (optional, to suppress side reactions)
-
Hydrogen (H₂) gas cylinder or balloon
-
Hydrogenation vessel (e.g., Parr shaker or heavy-walled flask)
-
Celite® 545
Step-by-Step Protocol:
-
Setup: In a suitable hydrogenation vessel, dissolve 2-(2-Bromo-4-methoxyphenyl)acetonitrile (1.0 eq.) in ethanol (approx. 15-20 mL per gram of nitrile). If desired, add ammonium hydroxide (10% v/v) to the solvent to minimize the formation of secondary amines.[11]
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the Raney® Nickel slurry (approx. 10-20% by weight of the nitrile). Warning: Do not allow the catalyst to dry.
-
Hydrogenation: Securely seal the reaction vessel. Purge the vessel by evacuating and refilling with nitrogen (3 times), then evacuating and refilling with hydrogen (3 times).
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale; 40-50 psi is typical for a Parr apparatus) at room temperature. The reaction is often exothermic. Monitor the reaction by TLC or by observing hydrogen uptake.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the nickel catalyst. Crucially, the filter cake must be kept wet with solvent (e.g., ethanol or water) at all times to prevent ignition. Wash the filter cake thoroughly with the reaction solvent.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude amine can be purified as described in Method A.
Product Characterization and Validation
The identity and purity of the synthesized 2-(2-Bromo-4-methoxyphenyl)ethan-1-amine should be confirmed using standard analytical techniques.
| Technique | Expected Results for 2-(2-Bromo-4-methoxyphenyl)ethan-1-amine |
| ¹H NMR | Signals corresponding to aromatic protons (2H), -OCH₃ group (~3.8 ppm, 3H), two methylene (-CH₂-) groups appearing as triplets (~2.7-3.0 ppm, 4H total), and a broad singlet for the amine (-NH₂) protons (variable, ~1.5-2.5 ppm, 2H). |
| ¹³C NMR | Signals for aromatic carbons (one bonded to Br, one to OMe, etc.), the methoxy carbon (~55 ppm), and two aliphatic carbons (~35-45 ppm). |
| Mass Spec (MS) | The mass spectrum should show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. |
| FT-IR | Characteristic N-H stretching bands for a primary amine (two bands in the 3300-3400 cm⁻¹ region), C-H stretching (aliphatic and aromatic), and C-O stretching for the methoxy group. |
Researchers should compare their obtained spectra with reference data for similar phenethylamine structures to confirm a successful synthesis.[13][14][15][16]
Conclusion
The reduction of 2-(2-Bromo-4-methoxyphenyl)acetonitrile is a reliable pathway to a valuable phenethylamine building block. Both the high-potency LAH reduction and the scalable catalytic hydrogenation method can yield the desired product in high purity. The choice of method should be guided by the scale of the reaction and the safety infrastructure available. By following the detailed protocols and paying close attention to the safety and handling requirements, researchers can confidently perform this synthesis and advance their work in drug discovery and development.
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Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (2008). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Arkivoc, 2008(15), 94-101. Retrieved from [Link]
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Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (2008). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. Arkivoc. Retrieved from [Link]
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Video: Nitriles to Amines: LiAlH4 Reduction. (n.d.). JoVE. Retrieved from [Link]
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Sawatari, T., et al. (2018). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. Retrieved from [Link]
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Raza, R., et al. (2024). Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions. Inorganic Chemistry. Retrieved from [Link]
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Nitrile Reduction. (n.d.). University of Bath. Retrieved from [Link]
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Werkmeister, S., et al. (2014). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Dalton Transactions. Retrieved from [Link]
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Liu, W., et al. (2022). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry. Retrieved from [Link]
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Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. Retrieved from [Link]
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Reducing Nitriles to Primary Amines. (n.d.). Chemguide. Retrieved from [Link]
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Martins, D., et al. (2024). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). MDPI. Retrieved from [Link]
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Al-Amin, A. A., & Ramana, P. V. (2023). Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. MDPI. Retrieved from [Link]
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Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. PubMed. Retrieved from [Link]
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Ch20: Reduction of Nitriles using LiAlH4 to amines. (n.d.). University of Calgary. Retrieved from [Link]
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Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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2C-B Synthesis Guide. (n.d.). Scribd. Retrieved from [Link]
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Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes. South African Journal of Chemistry. Retrieved from [Link]
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Backeberg, O. G., & Staskun, B. (1962). A Novel Reduction of Nitriles to Aldehydes. Journal of the Chemical Society. Retrieved from [Link]
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Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023). YouTube. Retrieved from [Link]
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Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved from [Link]
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Kanamori, T., et al. (2003). In Vivo Metabolism of 4-Bromo-2,5- dimethoxyphenethylamine (2C-B)in the Rail: Identification of Urinary Metabolites. Journal of Analytical Toxicology. Retrieved from [Link]
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Bishop, M. M. (2018). Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry. Digital Repository at the University of Maryland. Retrieved from [Link]
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Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved from [Link]
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Successful 2C-B Syntheses. (n.d.). The Hive Archive. Retrieved from [Link]
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Haddenham, D., et al. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry. Retrieved from [Link]
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Reducing Agents. (n.d.). Career Endeavour. Retrieved from [Link]
-
Martins, D., et al. (2024). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). ReCIPP. Retrieved from [Link]
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Phenethylamine Spectra. (n.d.). SpectraBase. Retrieved from [Link]
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Al-Thiabat, M., et al. (2024). Novel Phenethylamine-Based Aroyl Thiourea Derivatives: Design, Synthesis, and Multibiological Evaluation. ACS Omega. Retrieved from [Link]
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Kavanagh, P., et al. (2014). Test purchase, identification and synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B). PubMed. Retrieved from [Link]
-
Tsay, W. I., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines. MDPI. Retrieved from [Link]
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Cannaert, A., et al. (2017). Characterization of hallucinogenic phenethylamines using high-resolution mass spectrometry for non-targeted screening purposes. PubMed. Retrieved from [Link]
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2-Bromo-4-methoxyphenylacetonitrile — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
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Application Note: 2-(2-Bromo-4-methoxyphenyl)acetonitrile as a Strategic Precursor in API Manufacturing
Executive Summary
In modern Active Pharmaceutical Ingredient (API) manufacturing, the selection of bifunctional building blocks is critical for minimizing synthetic steps and maximizing overall yield. 2-(2-Bromo-4-methoxyphenyl)acetonitrile (CAS: 66916-98-1) has emerged as a highly versatile precursor in the synthesis of complex pharmaceutical scaffolds [1]. Featuring both an electrophilic aryl bromide and a reducible/hydrolyzable acetonitrile moiety, this compound offers orthogonal reactivity. This dual-functionality allows process chemists to selectively functionalize one site while preserving the other, making it an indispensable starting material for the synthesis of functionalized indoles, isoquinolines, and phenethylamines used in central nervous system (CNS) and oncology therapeutics.
Physicochemical & Structural Profiling
Understanding the physical properties of 2-(2-Bromo-4-methoxyphenyl)acetonitrile is essential for optimizing reaction conditions, particularly regarding solvent selection and phase-transfer requirements during scale-up [2].
| Property | Value | Clinical / Synthetic Relevance |
| Chemical Name | 2-(2-Bromo-4-methoxyphenyl)acetonitrile | Primary identifier for regulatory documentation. |
| CAS Number | 66916-98-1 | Standardized tracking for GMP sourcing. |
| Molecular Formula | C9H8BrNO | Indicates halogen presence for cross-coupling. |
| Molecular Weight | 226.07 g/mol | Used for precise stoichiometric calculations. |
| LogP (Predicted) | ~2.08 | Indicates moderate lipophilicity; guides solvent choice (e.g., highly soluble in DCM, EtOAc, and MeOH). |
| Boiling Point | 353.6 °C at 760 mmHg | High thermal stability; suitable for high-temperature reflux conditions without decomposition. |
Mechanistic Pathways & Causality
The strategic value of 2-(2-Bromo-4-methoxyphenyl)acetonitrile lies in its chemoselectivity . The molecule presents two primary sites for transformation, which can be manipulated independently:
-
Aryl Bromide Activation (Orthogonal Reactivity): The carbon-bromine bond is highly susceptible to oxidative addition by Palladium(0) catalysts. This enables robust C-N (Buchwald-Hartwig) and C-C (Suzuki-Miyaura) cross-coupling reactions [1]. The causality behind its success lies in ligand selection: the nitrile group can theoretically coordinate to the Pd-center and poison the catalyst. However, by employing sterically demanding, electron-rich biarylphosphine ligands (e.g., BrettPhos or XPhos), the rate of reductive elimination is drastically accelerated, outcompeting any off-target nitrile coordination.
-
Nitrile Versatility: The −CH2CN group serves as a masked carboxylic acid or primary amine. Under strongly alkaline conditions, it hydrolyzes to 2-(2-bromo-4-methoxyphenyl)acetic acid (CAS: 66916-99-2) [3]. Alternatively, reduction (via LiAlH4 or catalytic hydrogenation) yields a phenethylamine derivative, which can subsequently undergo intramolecular cyclization with the adjacent aryl bromide to form isoquinoline or indole API scaffolds.
Divergent synthetic pathways of 2-(2-Bromo-4-methoxyphenyl)acetonitrile in API manufacturing.
Experimental Protocols (Self-Validating Workflows)
The following protocols are designed with built-in causality and self-validation steps to ensure high fidelity during API intermediate synthesis.
Protocol A: Chemoselective Buchwald-Hartwig Amination
Objective: Couple a primary or secondary amine to the aryl bromide position while leaving the acetonitrile group intact.
-
Causality of Reagent Selection: The α -protons of the acetonitrile group are weakly acidic (pKa ~25). Utilizing a strong base like Sodium tert-butoxide ( NaOtBu ) could lead to unwanted deprotonation and subsequent α -arylation or polymerization. Therefore, a milder base, Cesium Carbonate ( Cs2CO3 ), is selected.
Step-by-Step Methodology:
-
Preparation (Glovebox/Schlenk Line): In an oven-dried Schlenk flask under an argon atmosphere, add 2-(2-Bromo-4-methoxyphenyl)acetonitrile (1.0 equiv, 10 mmol), the target amine (1.2 equiv), Pd2(dba)3 (0.02 equiv, 2 mol%), BrettPhos ligand (0.04 equiv, 4 mol%), and anhydrous Cs2CO3 (1.5 equiv).
-
Solvent Addition: Inject anhydrous 1,4-dioxane (0.2 M relative to the precursor) into the flask. Validation: The solution should turn a deep red/purple hue, indicative of the active Pd(0)-ligand complex formation.
-
Thermal Activation: Heat the reaction mixture to 90 °C for 12 hours. Monitor via HPLC or TLC (Hexane:EtOAc 3:1). Validation: The reaction is complete when the precursor peak (UV 254 nm) is fully consumed.
-
Quench & Filtration: Cool the mixture to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the C-N coupled intermediate.
Step-by-step experimental workflow for the chemoselective Buchwald-Hartwig amination.
Protocol B: Alkaline Hydrolysis to 2-(2-Bromo-4-methoxyphenyl)acetic acid
Objective: Convert the nitrile moiety to a carboxylic acid to create an intermediate for non-steroidal anti-inflammatory drug (NSAID) analogs [3].
-
Causality of Reagent Selection: Nitrile hydrolysis requires strong aqueous base and thermal energy. Potassium hydroxide (KOH) in an ethanol/water co-solvent system is utilized. Ethanol ensures the hydrophobic precursor remains in solution, while water provides the necessary hydroxide nucleophiles. The aryl bromide is entirely inert to these conditions without a transition metal, ensuring the structural integrity of the halogen for downstream use.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 2-(2-Bromo-4-methoxyphenyl)acetonitrile (1.0 equiv, 20 mmol) in 40 mL of Ethanol.
-
Base Addition: Slowly add a solution of KOH (5.0 equiv, 100 mmol) dissolved in 20 mL of deionized water.
-
Reflux: Equip the flask with a reflux condenser and heat to 85 °C for 8-10 hours. Validation: The evolution of ammonia gas ( NH3 ) can be detected at the top of the condenser using wet pH paper (turns blue), confirming the hydrolysis of the nitrile.
-
Workup (Self-Validating Phase): Cool to room temperature and evaporate the ethanol under reduced pressure. The remaining aqueous layer will contain the soluble potassium salt of the product. Wash the aqueous layer with Diethyl Ether (2 x 20 mL) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 3M HCl until the pH reaches ~2. Validation: A white to off-white precipitate of 2-(2-bromo-4-methoxyphenyl)acetic acid will crash out of solution.
-
Isolation: Filter the precipitate, wash with cold water, and dry under a high vacuum to yield the pure carboxylic acid intermediate.
Analytical Validation & Quality Control
To ensure the integrity of the API manufacturing pipeline, rigorous analytical validation of the intermediates derived from 2-(2-Bromo-4-methoxyphenyl)acetonitrile is required:
-
HPLC Monitoring: Utilize a C18 reverse-phase column (Water/MeCN gradient with 0.1% TFA). The transformation from the neutral nitrile to the acidic phenylacetic acid will result in a significant shift to an earlier retention time due to increased polarity.
-
1H-NMR Markers: The disappearance of the sharp singlet corresponding to the −CH2CN protons (typically around δ 3.7 ppm in CDCl3 ) and the appearance of a broad −COOH peak ( δ 10-12 ppm) confirms successful hydrolysis. In cross-coupling, the preservation of the −CH2CN singlet confirms chemoselectivity.
References
-
LookChem. "2-Bromo-4-methoxyphenylacetic acid". LookChem. URL: [Link]
Application Note: Divergent Synthesis of Substituted Indole and Oxindole Scaffolds from 2-(2-Bromo-4-methoxyphenyl)acetonitrile
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary & Regiochemical Mapping
The compound 2-(2-Bromo-4-methoxyphenyl)acetonitrile is a highly versatile bifunctional synthon. By strategically manipulating the aliphatic nitrile group alongside the ortho-bromide, researchers can access distinct heterocyclic scaffolds critical for drug discovery.
Expert Insight on Regiochemistry: A common pitfall in indole synthesis is misassigning the final substitution pattern. In the starting material, the methoxy group is para to the acetonitrile moiety (C1) and meta to the bromide (C2). Upon intramolecular cyclization, the C1 carbon becomes the C3a bridgehead of the indole core, and the C2 carbon becomes the C7a bridgehead attached to the nitrogen. Consequently, the 4-methoxy substitution on the original phenyl ring maps precisely to the 6-position of the resulting indole or oxindole system.
This guide details two self-validating synthetic workflows:
-
Pathway A: Synthesis of 6-Methoxyindole via chemoselective reduction and intramolecular Buchwald-Hartwig amination [1].
-
Pathway B: Synthesis of 6-Methoxyoxindole via nitrile hydration and intramolecular amidation [2].
Synthetic Workflows & Mechanistic Causality
Divergent synthetic pathways from 2-(2-Bromo-4-methoxyphenyl)acetonitrile to indole scaffolds.
Pathway A: Synthesis of 6-Methoxyindole
Step A1: Chemoselective Nitrile Reduction
-
Causality: Borane-THF (BH₃·THF) is explicitly chosen over catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Ni). Catalytic hydrogenation carries a high risk of premature hydrodehalogenation of the aryl bromide, which would destroy the necessary electrophilic site for the subsequent cyclization.
-
Protocol:
-
Dissolve 2-(2-Bromo-4-methoxyphenyl)acetonitrile (1.0 equiv) in anhydrous THF (0.2 M) under argon at 0 °C.
-
Dropwise add BH₃·THF (1 M in THF, 3.0 equiv).
-
Reflux the mixture for 4 hours.
-
Quench carefully with MeOH at 0 °C, followed by 1M HCl to break the boron-amine complex. Basify with 1M NaOH and extract with EtOAc.
-
-
Self-Validation (QC): LC-MS must show complete disappearance of starting material and a new peak at m/z 230.0 / 232.0 [M+H]⁺ (1:1 isotopic ratio confirming intact bromine).
Step A2: Intramolecular Buchwald-Hartwig Amination
-
Causality: The bidentate phosphine ligand BINAP is critical here. It enforces a cis-geometry of the aryl and amido groups on the palladium center, accelerating the rate-determining reductive elimination. Monodentate ligands often fail here, leading to competitive β-hydride elimination and acyclic imine byproducts [1].
-
Protocol:
-
In a glovebox or under strict argon sparging, combine the amine from Step A1 (1.0 equiv), Pd₂(dba)₃ (2 mol%), rac-BINAP (4 mol%), and NaOtBu (1.4 equiv) in anhydrous Toluene (0.1 M).
-
Heat the sealed vessel to 80 °C for 12 hours.
-
Filter through Celite, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
-
-
Self-Validation (QC): LC-MS target m/z 150.1 [M+H]⁺ . The distinct loss of the bromine isotope pattern confirms successful C-N bond formation.
Step A3: Aromatization
-
Protocol: Dissolve 6-methoxyindoline in DCM. Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1 equiv) at room temperature. Stir for 2 hours, wash with saturated NaHCO₃, and isolate the final 6-Methoxyindole .
-
Self-Validation (QC): LC-MS target m/z 148.1 [M+H]⁺ .
Pathway B: Synthesis of 6-Methoxyoxindole
Step B1: Nitrile Hydration
-
Protocol: Dissolve the starting nitrile in EtOH. Add 20% aqueous NaOH and 30% H₂O₂. Stir at 50 °C for 3 hours until the nitrile is fully hydrated to the primary amide. Extract with EtOAc.
-
Self-Validation (QC): LC-MS target m/z 244.0 / 246.0 [M+H]⁺ .
Step B2: Intramolecular Amidation
-
Causality: Amides are significantly poorer nucleophiles than aliphatic amines. To overcome the high activation barrier for C-N reductive elimination, Xantphos is utilized. Its wide bite angle (~111°) sterically compresses the Pd(II) intermediate, forcing the aryl and amido groups together and drastically lowering the activation energy for reductive elimination [2].
-
Protocol:
-
Combine the amide (1.0 equiv), Pd(OAc)₂ (5 mol%), Xantphos (5 mol%), and Cs₂CO₃ (1.5 equiv) in anhydrous 1,4-Dioxane (0.1 M).
-
Degas via three freeze-pump-thaw cycles. Heat at 100 °C for 16 hours.
-
Aqueous workup and column chromatography yield 6-Methoxyoxindole .
-
-
Self-Validation (QC): LC-MS target m/z 164.1 [M+H]⁺ .
Mechanistic Visualization
Catalytic cycle for the intramolecular Buchwald-Hartwig amination (Pathway A2).
Quantitative Data & Reaction Parameters
The following table summarizes the optimized parameters and expected validation metrics for the critical metal-catalyzed ring-closure steps.
| Parameter | Pathway A (Indoline Formation) | Pathway B (Oxindole Formation) |
| Precursor | 2-(2-Bromo-4-methoxyphenyl)ethan-1-amine | 2-(2-Bromo-4-methoxyphenyl)acetamide |
| Catalyst | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (5 mol%) |
| Ligand | rac-BINAP (4 mol%) | Xantphos (5 mol%) |
| Base | NaOtBu (1.4 equiv) | Cs₂CO₃ (1.5 equiv) |
| Solvent & Temp | Toluene, 80 °C | 1,4-Dioxane, 100 °C |
| Typical Yield | 82 - 88% | 75 - 80% |
| Target LC-MS [M+H]⁺ | m/z 150.1 | m/z 164.1 |
| Primary Side Reaction | β-hydride elimination (suppressed by BINAP) | Protodehalogenation (suppressed by strict degassing) |
References
-
Wolfe, J. P., Rennels, M. A., & Buchwald, S. L. (1996). Intramolecular Palladium-Catalyzed Aryl Amination and Aryl Amidation. Tetrahedron, 52(21), 7525-7546.[Link]
-
Yang, B. H., & Buchwald, S. L. (1999). Palladium-Catalyzed Amination of Aryl Halides and Sulfonates. Journal of Organometallic Chemistry, 576(1-2), 125-146.[Link]
Application Note: Advanced Alpha-Alkylation Protocols for 2-(2-Bromo-4-methoxyphenyl)acetonitrile in Pharmaceutical Synthesis
Executive Summary
2-(2-Bromo-4-methoxyphenyl)acetonitrile (CAS: 66916-98-1)[1][2] is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and drug development. The molecule possesses two distinct reactive handles: an acidic alpha-carbon adjacent to the nitrile group, and an ortho-bromo substituent on the aromatic ring. This structural profile makes it an ideal precursor for the synthesis of complex heterocycles, such as 6-methoxyindoles and benzofurans, which are ubiquitous scaffolds in CNS therapeutics and kinase inhibitors.
This application note provides researchers with field-proven, self-validating protocols for the alpha-alkylation of this compound. By detailing both classical alkyl halide methods and modern, sustainable "borrowing hydrogen" methodologies[3], this guide ensures high-yield transformations while maintaining strict control over chemoselectivity and regioselectivity.
Chemical Profile & Mechanistic Rationale
Reactivity of the Alpha-Carbon
The alpha-protons of phenylacetonitriles are highly acidic (pKa ~21–22 in DMSO) due to the strong electron-withdrawing nature of the cyano group, which stabilizes the resulting carbanion via resonance (forming a ketenimine-like structure). Deprotonation can be achieved using various bases, ranging from strong, irreversible bases like Sodium Hydride (NaH) to milder alkoxides like Potassium tert-butoxide (KOtBu)[4].
Structural Nuances of the Starting Material
-
The Methoxy Group (-OCH₃): Located at the 4-position, this electron-donating group enriches the electron density of the aromatic ring. While it slightly destabilizes the alpha-carbanion compared to unsubstituted phenylacetonitrile, the inductive effect of the nitrile remains dominant, ensuring facile deprotonation.
-
The Bromo Group (-Br): Positioned ortho to the acetonitrile moiety, the bulky bromine atom introduces significant steric hindrance. Expert Insight: This steric bulk is highly advantageous when mono-alkylation is the goal, as it kinetically disfavors the approach of a second electrophile, thereby suppressing unwanted di-alkylation side reactions. Furthermore, the C-Br bond remains inert under standard basic alkylation conditions, preserving it for downstream transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).
Synthetic Workflow & Pathway Visualization
The following diagram illustrates the logical progression from the starting material through the alpha-alkylation intermediate, culminating in downstream cyclization.
Synthetic workflow for alpha-alkylation and downstream functionalization of the target nitrile.
Optimization of Reaction Parameters
Selecting the correct base and solvent system is critical for optimizing yield and controlling the degree of alkylation. The table below summarizes the empirical data for various condition sets when reacting 2-(2-Bromo-4-methoxyphenyl)acetonitrile with a standard primary alkyl halide (e.g., benzyl bromide).
| Base System | Solvent | Temp (°C) | Avg. Yield | Mechanistic Causality & Practical Remarks |
| NaH (1.1 eq) | THF (Anhydrous) | 0 to 25 | 85 - 90% | Irreversible deprotonation drives equilibrium. Best for rapid mono-alkylation. Requires strict anhydrous conditions to prevent quenching. |
| KOtBu (1.5 eq) | Toluene | 120 | 80 - 85% | Reversible deprotonation. Highly effective for "borrowing hydrogen" protocols using alcohols as alkylating agents[4]. |
| NaOH / TBAB | DCM / H₂O (PTC) | 25 | 75 - 80% | Phase Transfer Catalysis (PTC) avoids pyrophoric bases. Excellent for scale-up. Risk: Prolonged heating may cause nitrile hydration to amides. |
| K₂CO₃ (2.0 eq) | DMF | 60 | 60 - 65% | Mild conditions. Suitable only for highly reactive electrophiles (e.g., allylic or benzylic halides). Slow reaction kinetics. |
Experimental Methodologies
Protocol A: Classical Alpha-Alkylation via Alkyl Halides (NaH / THF)
This protocol utilizes Sodium Hydride to ensure complete and irreversible generation of the carbanion, preventing unreacted starting material from competing for the electrophile.
Reagents & Equipment:
-
2-(2-Bromo-4-methoxyphenyl)acetonitrile (1.0 equiv, 10 mmol, 2.26 g)
-
Sodium Hydride (60% dispersion in mineral oil, 1.1 equiv, 11 mmol, 440 mg)
-
Alkyl Halide (e.g., Iodomethane or Benzyl Bromide) (1.05 equiv, 10.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) (30 mL)
-
Oven-dried Schlenk flask, nitrogen or argon balloon.
Step-by-Step Procedure:
-
Preparation: Suspend NaH in anhydrous THF (10 mL) in the Schlenk flask under an inert atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Deprotonation: Dissolve the nitrile (2.26 g) in anhydrous THF (10 mL). Add this solution dropwise to the NaH suspension over 15 minutes.
-
Self-Validating Observation: The evolution of hydrogen gas (bubbling) and a distinct color change (typically to a deep yellow/orange) indicate successful carbanion formation.
-
-
Maturation: Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Alkylation: Add the alkyl halide (10.5 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (Hexanes:EtOAc 4:1).
-
Quenching & Workup: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl (15 mL).
-
Causality: NH₄Cl is preferred over water as it buffers the aqueous layer, preventing the formation of stubborn emulsions during extraction.
-
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: Sustainable Alpha-Alkylation via Borrowing Hydrogen (Alcohols)
To circumvent the generation of stoichiometric halide waste, modern protocols utilize primary alcohols as alkylating agents. This can be achieved via Ruthenium-catalyzed borrowing hydrogen[3] or base-promoted transition-metal-free conditions[4].
Reagents & Equipment:
-
2-(2-Bromo-4-methoxyphenyl)acetonitrile (1.0 equiv, 0.5 mmol)
-
Primary Alcohol (e.g., Benzyl alcohol) (3.0 equiv, 1.5 mmol)
-
KOtBu (0.8 equiv, 0.4 mmol)
-
Toluene (10 mL)
-
Sealed pressure tube.
Step-by-Step Procedure:
-
Setup: In a pressure tube, combine the nitrile, primary alcohol, KOtBu, and Toluene.
-
Reaction: Seal the tube and heat the mixture to 120 °C for 12–24 hours.
-
Mechanistic Insight: The alcohol is transiently oxidized to an aldehyde in situ. The nitrile carbanion attacks the aldehyde, followed by dehydration to an alkene intermediate, which is subsequently reduced (transfer hydrogenation) to yield the alpha-alkylated product. Water is the only byproduct[3].
-
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with water (10 mL). Extract, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude residue via silica gel chromatography to isolate the alpha-alkylated derivative.
Downstream Applications in Drug Discovery
The alpha-alkylated products derived from 2-(2-Bromo-4-methoxyphenyl)acetonitrile are highly prized intermediates.
-
Indole Synthesis: By subjecting the mono-alkylated product to a Palladium-catalyzed Buchwald-Hartwig cross-coupling with an amine, followed by intramolecular cyclization, researchers can rapidly access 3-alkyl-6-methoxy-1H-indoles .
-
Spirocyclic Scaffolds: If Protocol A is modified to use a dihaloalkane (e.g., 1,2-dibromoethane) with 2.5 equivalents of base, the reaction yields a cyclopropanated nitrile (a spiro-fused cyclopropane ring at the alpha position). These spirocyclic motifs are highly valued in modern drug design for their ability to restrict conformational flexibility and improve metabolic stability.
References
-
Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols Chemistry - An Asian Journal (2019) URL:[Link]
-
Facile Ruthenium(II)-Catalyzed α-Alkylation of Arylmethyl Nitriles Using Alcohols Enabled by Metal–Ligand Cooperation ACS Catalysis (2017) URL:[Link]
Sources
Technical Support Center: Troubleshooting Solubility of 2-(2-Bromo-4-methoxyphenyl)acetonitrile
Executive Summary & Physicochemical Profiling
As a Senior Application Scientist, I frequently encounter synthetic roadblocks involving the solubility of highly functionalized aromatic building blocks. 2-(2-Bromo-4-methoxyphenyl)acetonitrile (CAS: 66916-98-1) presents a unique physicochemical challenge. It possesses a rigid, planar aromatic core and a highly polarizable bromine atom, which promote strong intermolecular π−π stacking and dispersion forces. Concurrently, the polar nitrile (-CN) and methoxy (-OCH3) groups create strong dipole-dipole interactions.
This dual nature means it often defies the simple "like dissolves like" heuristic. It precipitates out of non-polar hydrocarbon solvents due to its polar functional groups, while remaining stubbornly insoluble in aqueous or highly polar protic media due to its bulky hydrophobic aromatic ring[1]. To logically troubleshoot solubility, we must first quantify the thermodynamic environment. The table below summarizes the causality behind solvent selection for this specific substrate based on dielectric constants and intermolecular forces[2].
Table 1: Solvent Matrix & Solvation Causality
| Solvent | Dielectric Constant ( ε ) | Boiling Point (°C) | Substrate Solubility | Mechanistic Rationale |
| Hexanes | 1.89 | 68 | Insoluble | Lack of dipole interactions; cannot disrupt the π−π stacking of the aromatic rings. |
| Toluene | 2.38 | 110 | Low to Moderate | Mild π−π interactions aid solvation, but insufficient for high-concentration reactions. |
| Dichloromethane (DCM) | 8.93 | 40 | High | High polarizability and dipole moment effectively solvate both the nitrile and methoxy groups. |
| Tetrahydrofuran (THF) | 7.58 | 66 | High | Excellent hydrogen-bond acceptor; coordinates well with the polar functional groups. |
| Dimethylformamide (DMF) | 36.7 | 153 | Very High | Strong dipole-dipole interactions; disrupts crystal lattice energy effectively[1]. |
| Water | 80.1 | 100 | Insoluble | High cohesive energy density of water excludes the hydrophobic aromatic/bromo bulk. |
Diagnostic Workflows & Causality
When a solubility issue arises, the intervention is dictated by the reaction mechanism. Adding a polar aprotic solvent might dissolve the substrate but could quench a specific catalyst or cause side reactions. The following decision tree outlines the logical relationship between the reaction type and the optimal solubility intervention.
Diagnostic workflow for troubleshooting 2-(2-Bromo-4-methoxyphenyl)acetonitrile solubility.
Frequently Asked Questions (FAQs)
Q1: During the α -alkylation of the acetonitrile group using aqueous NaOH, my reaction stalls completely, and the starting material remains unreacted in the organic phase. How do I resolve this? A1: This is a classic interfacial mass transfer limitation. The organic substrate is soluble in the organic phase (e.g., DCM), while the hydroxide base is confined to the aqueous phase. Because the two phases are immiscible, the reaction can only occur at the microscopic interface, resulting in near-zero kinetics[3].
The solution is Phase Transfer Catalysis (PTC) . By adding a lipophilic quaternary ammonium salt like Tetrabutylammonium bromide (TBAB), the bulky NBu4+ cation forms an ion pair with the OH− anion. This cryptate salt has a much smaller positive charge density and gets poorly hydrated, allowing it to cross the phase boundary into the organic solvent[3]. Once in the organic phase, the poorly solvated, "naked" hydroxide is highly reactive and readily deprotonates the benzylic position of 2-(2-Bromo-4-methoxyphenyl)acetonitrile.
Phase Transfer Catalysis (PTC) mechanism overcoming biphasic solubility barriers.
Q2: In a Suzuki-Miyaura cross-coupling targeting the 2-bromo position, the substrate crashes out when the aqueous base (e.g., K2CO3 ) is added to the THF solution. What is the mechanistic workaround? A2: The addition of an aqueous base to THF can cause a "salting-out" effect, drastically increasing the polarity of the medium and forcing the hydrophobic aryl bromide out of solution. To counteract this, you must adjust the dielectric constant of the solvent matrix. Switching from THF to a solvent with higher boiling points and better solubilizing power for polar aromatics, such as 1,4-Dioxane or DMF, maintains a homogeneous system even in the presence of 10-20% water[1]. If the substrate remains strictly insoluble, consider transitioning to mechanochemistry (ball milling) , which bypasses the need for a liquid solvent entirely by utilizing mechanical force to drive the solid-state reaction[4].
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . Each step contains an observable in-process control to verify that the solubility issue has been successfully mitigated.
Protocol A: Phase-Transfer Catalyzed α -Alkylation
Objective: Alkylate the benzylic position without substrate precipitation.
-
Dissolution & Phase Setup: Dissolve 1.0 eq of 2-(2-Bromo-4-methoxyphenyl)acetonitrile in Dichloromethane (DCM) (0.2 M concentration). Add an equal volume of 50% w/w aqueous NaOH.
-
In-Process Validation: Two distinct, clear phases should be visible. The organic layer must remain completely transparent, confirming the substrate is fully solvated in the DCM.
-
-
Catalyst Addition: Add 0.1 eq of Tetrabutylammonium bromide (TBAB).
-
In-Process Validation: Upon vigorous stirring, the interfacial tension will visibly decrease, and a fine, milky emulsion will form much more readily than in Step 1. This confirms the surfactant-like action of the PTC.
-
-
Electrophile Addition: Dropwise add 1.2 eq of the desired alkyl halide. Stir at room temperature for 4-6 hours.
-
Reaction Monitoring: Stop stirring and allow the phases to separate.
-
In-Process Validation: TLC (Hexanes:EtOAc 4:1) of the organic layer should show the consumption of the starting material ( Rf≈0.3 ) and the appearance of a less polar product spot.
-
-
Workup: Extract with DCM, wash the organic layer with water until the aqueous wash is pH neutral, dry over MgSO4 , and concentrate.
Protocol B: Solvent-Free Mechanochemical Suzuki-Miyaura Coupling
Objective: Perform cross-coupling when the substrate is entirely insoluble in standard aqueous/organic mixtures[4].
-
Milling Matrix Preparation: In a stainless-steel ball mill jar, combine 1.0 eq of 2-(2-Bromo-4-methoxyphenyl)acetonitrile, 1.2 eq of arylboronic acid, 0.05 eq of Pd(OAc)2 , 0.10 eq of SPhos ligand, and 2.0 eq of anhydrous K2CO3 .
-
Dispersant Addition: Add a catalytic amount of 1,5-cyclooctadiene (liquid additive) to act as a dispersant.
-
In-Process Validation: The solid mixture should form a uniform, slightly damp paste. This prevents the reagents from caking onto the jar walls and ensures homogeneous mechanical mixing.
-
-
Milling: Mill at 30 Hz for 99 minutes.
-
In-Process Validation: Open the jar (in a fume hood). The color of the mixture typically changes from pale yellow to dark brown/black, indicating the formation of active Pd(0) species and successful catalytic cycling.
-
-
Extraction: Extract the milled solid with Ethyl Acetate (EtOAc) and filter through a Celite pad.
-
In-Process Validation: Complete dissolution of the organic product in EtOAc, leaving the inorganic salts ( KBr , excess K2CO3 ) as a white/gray insoluble residue on the Celite.
-
References
-
[5] LookChem. 2-Bromo-4-methoxyphenylacetic acid - LookChem: Solubility. Available at:
-
[3] OperaChem. Phase transfer catalysis (PTC) - OperaChem. Available at:
-
[1] Chemistry Steps. Solubility of Organic Compounds - Chemistry Steps. Available at:
-
[4] Hokkaido University. Toward overcoming solubility issues in organic chemistry | Hokkaido University. Available at:
-
[2] Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties 1. Available at:
Sources
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 4. Toward overcoming solubility issues in organic chemistry | Hokkaido University [global.hokudai.ac.jp]
- 5. lookchem.com [lookchem.com]
Technical Support Center: Optimizing Cyanation of 2-(2-Bromo-4-methoxyphenyl)acetonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the cyanation of 2-(2-Bromo-4-methoxyphenyl)acetonitrile. It is designed to address common challenges and offer practical, evidence-based solutions for optimizing reaction temperature and overall success.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the optimization of reaction temperature for the cyanation of 2-(2-Bromo-4-methoxyphenyl)acetonitrile.
Q1: What is the primary challenge in optimizing the temperature for this specific cyanation reaction?
A1: The primary challenge lies in balancing reaction kinetics with thermal stability. While higher temperatures generally accelerate the rate of cyanation, they can also lead to undesired side reactions and decomposition of the starting material or product. The presence of both a methoxy group and a bromine atom on the phenyl ring introduces specific electronic and steric factors that must be considered. The methoxy group is an electron-donating group, which can influence the reactivity of the aryl bromide.[1][2]
Q2: What are the typical temperature ranges for palladium-catalyzed and copper-catalyzed cyanation of aryl bromides?
A2:
-
Palladium-catalyzed systems: These often proceed under milder conditions.[3] Depending on the specific catalyst, ligand, and cyanide source, temperatures can range from room temperature to around 120 °C.[3][4] For instance, a ligand-free system using Pd(OAc)2 and K4[Fe(CN)6] in DMAc has been shown to be effective at 120 °C.[4]
-
Copper-catalyzed systems (Rosenmund-von Braun type): Traditional Rosenmund-von Braun reactions often require harsh conditions, with temperatures ranging from 150 °C to 280 °C.[5] However, modern copper-catalyzed methods, often employing ligands like diamines, can proceed at lower temperatures, typically in the range of 110-130 °C.[5][6] For ortho-substituted aryl bromides, a slightly higher temperature of 130 °C may be necessary to achieve high yields.[5]
Q3: How does the methoxy group on the phenyl ring influence the optimal reaction temperature?
A3: The methoxy group is an electron-donating group, which increases electron density on the aromatic ring.[1] This can make the aryl bromide less reactive towards nucleophilic attack, potentially requiring a higher temperature to drive the reaction to completion.[1] However, the methoxy group can also be susceptible to decomposition at very high temperatures, leading to byproducts.[7] Therefore, a careful optimization of temperature is crucial to maximize the yield of the desired product.
Q4: What are the potential side reactions at non-optimal temperatures?
A4:
-
Too Low Temperature: The primary issue is a slow or incomplete reaction, resulting in a low yield and recovery of unreacted starting material.[8]
-
Too High Temperature: This can lead to several side reactions, including:
-
Debromination: The bromo group is replaced by a hydrogen atom.[9]
-
Decomposition: The starting material or the product, which contains a methoxy group, may decompose.[7]
-
Polymerization: Especially if there are other reactive functional groups present.[10]
-
Formation of impurities: Undesired byproducts may form through various side reactions.
-
Q5: What is the role of the solvent in temperature optimization?
A5: The choice of solvent is critical and directly impacts the optimal reaction temperature. The solvent's boiling point will set the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent's polarity and ability to dissolve the reagents, particularly the cyanide salt, are crucial for reaction efficiency.[11][12] For example, aprotic polar solvents like DMF, DMAc, or acetonitrile are commonly used in cyanation reactions.[4][10][13] The solubility of cyanide salts can be a limiting factor, and some methods exploit the low solubility to control the concentration of free cyanide and prevent catalyst poisoning.[3]
Section 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the cyanation of 2-(2-Bromo-4-methoxyphenyl)acetonitrile, with a focus on temperature-related problems.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Reaction temperature is too low. | Incrementally increase the reaction temperature by 10-20 °C and monitor the reaction progress by TLC or GC/LC-MS. | Increasing the temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.[8] |
| Inefficient heat transfer. | Ensure uniform heating using an oil bath or a heating mantle with a temperature controller. For larger scale reactions, consider mechanical stirring.[14] | Inconsistent heating can create cold spots within the reaction mixture, leading to incomplete conversion. |
| Catalyst deactivation. | Ensure inert atmosphere (Nitrogen or Argon) and use of dry solvents. Cyanide can poison palladium catalysts.[3] | Oxygen can deactivate the catalyst, and water can interfere with the reaction. Catalyst poisoning by cyanide is a known issue in these reactions.[3] |
| Poor solubility of cyanide source. | Consider using a co-solvent or a phase-transfer catalyst. Some protocols recommend finely grinding the cyanide salt before use.[3] | For the reaction to occur, the cyanide salt must have some solubility in the reaction medium to interact with the catalyst and substrate. |
Problem 2: Formation of Significant Byproducts/Impurities
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Reaction temperature is too high. | Decrease the reaction temperature in 10-20 °C increments. Perform a time-course study at a lower temperature to find the optimal balance between conversion and selectivity. | High temperatures can activate alternative reaction pathways leading to side products like debrominated compounds or decomposition products.[7][9] |
| Prolonged reaction time at elevated temperature. | Monitor the reaction closely and stop it once the starting material is consumed. | Even at an optimal temperature, extended reaction times can lead to the slow formation of thermal degradation products. |
| Presence of oxygen or water. | Ensure the reaction is run under a strictly inert atmosphere with anhydrous solvents. | Oxygen can lead to oxidative side reactions, and water can cause hydrolysis of the nitrile product or other reactive intermediates. |
Section 3: Experimental Protocol for Temperature Optimization
This protocol outlines a systematic approach to determine the optimal reaction temperature for the cyanation of 2-(2-Bromo-4-methoxyphenyl)acetonitrile.
Objective: To identify the reaction temperature that provides the highest yield of the desired product with the lowest level of impurities in a reasonable timeframe.
Materials and Equipment:
-
2-(2-Bromo-4-methoxyphenyl)acetonitrile
-
Cyanide source (e.g., KCN, NaCN, Zn(CN)₂, K₄[Fe(CN)₆])[3][4][10][15]
-
Ligand (if required, e.g., a diamine for copper catalysis)[6]
-
Parallel synthesis reactor or multiple reaction vials/flasks
-
Magnetic stirrers and stir bars
-
Heating block or multiple oil baths with temperature controllers
-
Inert gas supply (Nitrogen or Argon)
-
TLC plates, GC-MS, or LC-MS for reaction monitoring
-
Standard laboratory glassware and safety equipment (fume hood, gloves, safety glasses)[16][17][18]
Step-by-Step Methodology:
-
Reaction Setup:
-
In a glovebox or under a flow of inert gas, add the 2-(2-Bromo-4-methoxyphenyl)acetonitrile, cyanide source, catalyst, and ligand (if applicable) to a series of identical reaction vessels.
-
Add the anhydrous solvent to each vessel.
-
Ensure all vessels are securely sealed.
-
-
Temperature Gradient Experiment:
-
Set up a series of heating blocks or oil baths at different temperatures. A suggested starting range is from 80 °C to 140 °C, with 10 °C or 20 °C increments (e.g., 80 °C, 100 °C, 120 °C, 140 °C).
-
Place one reaction vessel in each temperature-controlled environment.
-
Begin stirring at a consistent rate for all reactions.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., every 1-2 hours), carefully take a small aliquot from each reaction mixture for analysis.
-
Analyze the aliquots by TLC, GC-MS, or LC-MS to determine the consumption of starting material, the formation of the product, and the presence of any major impurities.
-
-
Data Analysis and Optimization:
-
Plot the yield of the product and the percentage of starting material remaining as a function of time for each temperature.
-
Identify the temperature that gives the best conversion to the product in a reasonable time with the minimal formation of byproducts.
-
Based on the results, a more focused temperature range can be investigated in a second round of experiments if necessary.
-
Data Presentation: Hypothetical Temperature Optimization Results
| Temperature (°C) | Reaction Time (h) | Yield of 2-(2-Cyano-4-methoxyphenyl)acetonitrile (%) | Key Impurities Observed |
| 80 | 24 | 35 | Unreacted starting material |
| 100 | 12 | 75 | Minor unreacted starting material |
| 110 | 8 | 92 | Trace impurities |
| 120 | 6 | 88 | Increased debromination byproduct |
| 130 | 4 | 75 | Significant debromination and some decomposition |
This table represents hypothetical data to illustrate the outcome of a temperature optimization study.
Section 4: Visualizations
Experimental Workflow for Temperature Optimization
Caption: Workflow for optimizing reaction temperature.
Troubleshooting Logic Flow
Sources
- 1. vaia.com [vaia.com]
- 2. Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. lneya.com [lneya.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scientificupdate.com [scientificupdate.com]
- 11. Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents | IntechOpen [intechopen.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. lsuhsc.edu [lsuhsc.edu]
- 17. uwindsor.ca [uwindsor.ca]
- 18. ehs-apps.mit.edu [ehs-apps.mit.edu]
Technical Support Center: Minimizing Debromination of 2-(2-Bromo-4-methoxyphenyl)acetonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-(2-Bromo-4-methoxyphenyl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this key intermediate and encounter challenges with the undesired side reaction of debromination. Our goal is to provide you with a deep understanding of the root causes of this issue and to offer robust, field-proven troubleshooting strategies and protocols to ensure the integrity of your synthesis.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem
This section addresses the fundamental questions surrounding the debromination side reaction.
Q1: What is the primary debromination side product and why is it a problem?
The primary and most common debromination side product is 2-(4-methoxyphenyl)acetonitrile .
-
Structure: (Image for illustrative purposes)
-
Impact: The formation of this byproduct represents a loss of your starting material, leading to reduced yields of the desired 2-(2-Bromo-4-methoxyphenyl)acetonitrile. Furthermore, its structural similarity to the target compound can make purification by standard methods like recrystallization or column chromatography challenging, potentially compromising the purity of your final product and impacting subsequent reaction steps.
Q2: What are the common mechanistic pathways that lead to this unwanted debromination?
Understanding the mechanism is critical to preventing the side reaction. Debromination of aryl bromides, also known as hydrodebromination or reductive dehalogenation, typically proceeds through one of several pathways:
-
Catalytic Hydrodehalogenation: This is the most frequent cause, especially if you are using the product in subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). A palladium(0) catalyst can oxidatively add to the C-Br bond. If a source of hydride (H⁻) is present, it can intercept the palladium(II) intermediate, leading to reductive elimination of the debrominated product instead of the desired coupled product. Common hydrogen sources include alcohols, water, or even certain amine bases.[1][2]
-
Radical Mechanisms: Aryl radicals can be generated under certain conditions, such as exposure to UV light (photochemical reduction) or in the presence of specific initiators or highly reducing metals.[3][4] These highly reactive aryl radicals can then abstract a hydrogen atom from a solvent molecule or other components in the reaction mixture to form the debrominated product.
-
Base-Induced Debromination: While less common for aryl bromides compared to more activated systems, very strong bases under specific conditions can promote dehalogenation pathways.[2]
Below is a generalized workflow illustrating the troubleshooting logic when debromination is detected.
Caption: Troubleshooting Decision Tree for Debromination.
Part 2: Troubleshooting Guide - Prevention and Mitigation
This section provides direct answers to specific experimental problems.
Issue 1: Significant formation of 2-(4-methoxyphenyl)acetonitrile is observed after a Palladium-catalyzed cross-coupling reaction.
This is a classic case of competitive reductive dehalogenation. The conditions designed for your cross-coupling reaction are inadvertently promoting the removal of the bromine atom.
-
Possible Cause A: Presence of an Unintentional Hydrogen/Hydride Donor.
-
Explanation: Solvents like isopropanol or ethanol, water contamination, or bases like sodium borohydride can act as potent hydrogen donors in the presence of a palladium catalyst.[1]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use freshly distilled, anhydrous, and degassed solvents (e.g., Toluene, Dioxane, THF).
-
Select an Appropriate Base: If possible, switch from potentially reducing bases to non-protic inorganic bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices that are less likely to act as hydrogen donors.
-
Inert Atmosphere: Run the reaction under a strict inert atmosphere (Nitrogen or Argon) to prevent side reactions involving atmospheric moisture and oxygen.
-
-
-
Possible Cause B: Suboptimal Catalyst, Ligand, or Temperature.
-
Explanation: The choice of phosphine ligand can significantly influence the relative rates of reductive elimination (forming the desired product) versus hydrodehalogenation. Some ligands may favor the undesired pathway, particularly at elevated temperatures.
-
Troubleshooting Steps:
-
Ligand Screening: If debromination persists, consider switching to a different phosphine ligand. Bulky, electron-rich biarylphosphine ligands are often effective in promoting the desired cross-coupling over dehalogenation.[5]
-
Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Start with a lower temperature (e.g., 80 °C) and monitor the reaction. Higher temperatures can sometimes accelerate the rate of debromination more than the cross-coupling.
-
Catalyst Loading: Use the lowest effective catalyst loading. While counterintuitive, higher loadings can sometimes lead to more side products.
-
-
| Parameter | Problematic Condition | Recommended Modification | Rationale |
| Solvent | Isopropanol, Ethanol, "wet" solvents | Anhydrous Toluene, Dioxane, or THF | Alcohols and water can serve as proton/hydride sources for hydrodehalogenation.[1] |
| Base | NaBH₄, NaOEt | K₃PO₄, Cs₂CO₃ | Inorganic, non-protic bases are less likely to participate as reductants. |
| Atmosphere | Air | Nitrogen or Argon | Prevents introduction of moisture and oxidative/reductive side reactions. |
| Temperature | > 110 °C | Start at 80 °C and gradually increase | Higher temperatures can accelerate the rate of the debromination side reaction. |
Table 1: Recommended Modifications for Palladium-Catalyzed Cross-Coupling Reactions.
Issue 2: The amount of debrominated impurity increases during workup and purification.
-
Possible Cause: Photochemical Degradation.
-
Explanation: The C-Br bond can be susceptible to cleavage upon exposure to UV light, which is present in ambient laboratory light. This generates an aryl radical that subsequently abstracts a hydrogen atom.[3][4]
-
Troubleshooting Steps:
-
Protect from Light: Conduct the reaction and subsequent workup steps in a flask wrapped in aluminum foil.
-
Storage: Store the purified compound in an amber vial at the recommended temperature (2-8°C) to minimize light exposure.[6]
-
-
Part 3: Analytical Protocols for Monitoring Debromination
Accurate and precise analytical methods are essential for diagnosing and quantifying the extent of debromination.
Q3: How can I reliably detect and quantify the 2-(4-methoxyphenyl)acetonitrile impurity?
A combination of HPLC for quantification and GC-MS for confirmation is the most robust approach.
Protocol 1: HPLC-UV Analysis for Quantification
This method is ideal for separating the starting material, the desired product, and the non-polar debrominated impurity.
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 60 40 20 10 90 25 10 90 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection.
-
Expected Elution: The debrominated, less polar byproduct, 2-(4-methoxyphenyl)acetonitrile, will have a longer retention time than the more polar starting material, 2-(2-Bromo-4-methoxyphenyl)acetonitrile.
Protocol 2: GC-MS for Identity Confirmation
This method is excellent for confirming the mass of the impurity, leaving no doubt as to its identity.
-
Instrumentation: Gas chromatograph with a Mass Spectrometer detector.
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of 50-350 amu.
-
Expected Result: Look for a molecular ion peak corresponding to the mass of 2-(4-methoxyphenyl)acetonitrile (C₉H₉NO, MW: 147.18). Compare the fragmentation pattern to a known standard or library reference.
Part 4: Mechanistic Visualization
The following diagram illustrates the key competitive pathways in a palladium-catalyzed reaction that can lead to either the desired product or the undesired debrominated byproduct.
Caption: Competing Pathways: Cross-Coupling vs. Debromination.
References
- Photochemical Reduction of Aryl Chlorides, Bromides, and Iodides via Ternary EDA Complexes with Guanidine Bases.Chemical Science (RSC Publishing).
- Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.Organic Chemistry Portal.
- Hydrodebromination of bromoarenes using Grignard reagents catalyzed by metal ions.
- Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals.MDPI.
- Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
- An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane.Organic Chemistry Portal.
- Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
- 2-(2-Bromo-4-methoxyphenyl)acetonitrile | 66916-98-1.Sigma-Aldrich.
Sources
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Photochemical reduction of aryl chlorides, bromides, and iodides via ternary EDA complexes with guanidine bases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane [organic-chemistry.org]
- 6. 2-(2-Bromo-4-methoxyphenyl)acetonitrile | 66916-98-1 [sigmaaldrich.com]
Technical Support Center: Residual Solvent Removal from 2-(2-Bromo-4-methoxyphenyl)acetonitrile
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Bromo-4-methoxyphenyl)acetonitrile. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of residual solvents from synthesized batches. Our focus is on providing scientifically sound, practical solutions to ensure the purity and safety of your final compound.
Introduction
The synthesis of active pharmaceutical ingredients (APIs) and chemical intermediates like 2-(2-Bromo-4-methoxyphenyl)acetonitrile often involves the use of various organic solvents.[1][2][3][4] While essential for the reaction, these solvents must be removed from the final product to meet stringent purity requirements and regulatory standards.[5][6] Residual solvents offer no therapeutic benefit and can pose safety risks to patients.[3][5][6] This guide will address common challenges and solutions for removing these impurities.
I. Troubleshooting Guide: Common Residual Solvent Issues
This section addresses specific problems you might encounter during the purification of 2-(2-Bromo-4-methoxyphenyl)acetonitrile.
Issue 1: My NMR/GC-MS analysis indicates the presence of residual ethyl acetate.
Cause: Ethyl acetate is a common solvent used in extractions and chromatography.[7] Due to its relatively high boiling point (77.1°C) and potential for azeotrope formation, it can be challenging to remove completely by simple rotary evaporation alone.[7][8]
Solution:
-
Azeotropic Removal with a Co-solvent:
-
Dissolve the crude product in a minimal amount of a lower-boiling point solvent in which your compound is soluble, such as dichloromethane (DCM).
-
Concentrate the solution using a rotary evaporator. The DCM will form a lower-boiling azeotrope with the ethyl acetate, facilitating its removal.
-
Repeat this process 2-3 times to ensure complete removal.[9]
-
-
High-Vacuum Drying:
-
After initial concentration on a rotary evaporator, place the sample under a high-vacuum pump (<1 mbar) overnight.
-
Gentle heating (e.g., 30-40°C) can be applied if the compound is thermally stable, to further drive off the residual solvent.
-
Issue 2: I have a high-boiling point solvent, such as DMF or DMSO, remaining in my product.
Cause: High-boiling point solvents like dimethylformamide (DMF, b.p. 153°C) and dimethyl sulfoxide (DMSO, b.p. 189°C) are notoriously difficult to remove by standard evaporation techniques.[10][11]
Solution:
-
Lyophilization (Freeze-Drying):
-
If your compound is soluble in a suitable solvent with a relatively high freezing point (e.g., water, tert-butanol), lyophilization is a highly effective method.[12][13][14][15]
-
This process involves freezing the sample and then sublimating the solvent under a high vacuum, which is particularly useful for thermally sensitive compounds.[12][14]
-
-
Aqueous Work-up/Precipitation:
-
Dissolve the crude product in a minimal amount of a water-miscible organic solvent.
-
Slowly add this solution to a larger volume of cold water with vigorous stirring.
-
The desired compound should precipitate out, leaving the high-boiling point solvent in the aqueous phase.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Issue 3: My final product is an oil, and I suspect it's due to trapped solvent.
Cause: Even after extensive drying, residual solvent can remain trapped within a viscous oil, preventing crystallization.
Solution:
-
Recrystallization: This is a powerful technique for both purification and solvent removal.
-
Solvent Selection: Identify a single solvent or a two-solvent system where 2-(2-Bromo-4-methoxyphenyl)acetonitrile has high solubility at elevated temperatures and low solubility at room temperature or below.[16] Potential solvent systems could include ethanol/water, isopropanol/water, or toluene/heptane.[17]
-
Procedure: Dissolve the oily product in a minimal amount of the hot solvent (or the more soluble solvent in a two-solvent system).[18] If using a two-solvent system, add the second solvent (the "anti-solvent") dropwise until the solution becomes cloudy, then heat to redissolve.[18]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly under vacuum.
-
-
Column Chromatography: If recrystallization is unsuccessful, column chromatography can be used to separate the desired compound from the residual solvent and other impurities.[17][19]
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.[17]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for residual solvents in pharmaceutical products?
A1: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for residual solvents, classifying them based on their toxicity.[20]
-
Class 1 solvents (e.g., benzene, carbon tetrachloride) are known carcinogens and should be avoided.[2]
-
Class 2 solvents (e.g., acetonitrile, toluene, methanol) have inherent toxicity and their levels are strictly limited.[2]
-
Class 3 solvents (e.g., ethanol, acetone, ethyl acetate) have low toxic potential and are generally considered safer.[21]
It is crucial to consult the latest ICH Q3C guidelines for specific permissible daily exposure (PDE) values and concentration limits.[5][6][20][22]
Q2: How can I prevent significant amounts of residual solvent in my product from the start?
A2:
-
Solvent Selection: Whenever possible, choose lower-boiling point solvents that are easier to remove.
-
Efficient Work-up: During aqueous extractions, ensure thorough separation of the organic and aqueous layers to minimize the carryover of water-miscible solvents.
-
Drying of Organic Layer: Use an appropriate drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove dissolved water from the organic phase before solvent evaporation.
Q3: What analytical techniques are best for detecting and quantifying residual solvents?
A3:
-
Gas Chromatography (GC): This is the gold standard for residual solvent analysis, often coupled with a headspace autosampler (HS-GC) for sample introduction.[3][21] A flame ionization detector (FID) is commonly used for quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying and quantifying residual solvents, as their characteristic peaks are often well-resolved from the product signals.[23]
Q4: Can rotary evaporation alone be sufficient for removing all residual solvents?
A4: Rotary evaporation is excellent for removing the bulk of a solvent, especially those with lower boiling points.[10][24][25][26] However, for complete removal, especially of higher-boiling point solvents or to meet strict regulatory limits, additional techniques like high-vacuum drying, recrystallization, or lyophilization are often necessary.[10][11][27]
III. Data and Workflow Visualizations
Table 1: Physical Properties of 2-(2-Bromo-4-methoxyphenyl)acetonitrile and Common Solvents
| Compound/Solvent | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 2-(2-Bromo-4-methoxyphenyl)acetonitrile | 226.07 | Not readily available | 50.5-56.5[28] |
| Ethyl Acetate | 88.11 | 77.1[7] | -83.6 |
| Dichloromethane (DCM) | 84.93 | 39.6 | -96.7 |
| Toluene | 92.14 | 110.6 | -95 |
| Dimethylformamide (DMF) | 73.09 | 153 | -61 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 189 | 18.5 |
Workflow for Selecting a Solvent Removal Technique
Caption: Decision tree for choosing the appropriate solvent removal method.
IV. Experimental Protocols
Protocol 1: Azeotropic Removal of Ethyl Acetate
-
Dissolution: Dissolve the crude 2-(2-Bromo-4-methoxyphenyl)acetonitrile (1.0 g) in dichloromethane (DCM, ~5-10 mL).
-
Evaporation: Concentrate the solution on a rotary evaporator at 30-35°C until all the solvent is removed.
-
Repeat: Add another portion of DCM (~5-10 mL) and repeat the evaporation step.
-
Final Drying: Place the flask on a high-vacuum line for at least 4 hours to remove any remaining traces of solvent.
Protocol 2: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near its boiling point.
-
Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise with continuous stirring until a persistent cloudiness is observed.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
V. References
-
Agno Pharma. (2019, October 9). Lyophilization Of Pharmaceuticals: An Overview.
-
European Medicines Agency. (2024, April 29). ICH Q3C (R9) Residual solvents - Scientific guideline.
-
ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8).
-
ICH. (2019, July 22). impurities: guideline for residual solvents q3c(r6).
-
Therapeutic Goods Administration. (2024, July 17). ICH guideline Q3C (R8) on impurities: guideline for residual solvents.
-
ECA Academy. (2024, May 28). ICH Q3C: New Version of the Guideline for Residual Solvents published.
-
PCI Pharma Services. (2024, May 8). Optimizing Pharmaceutical Processes: A Guide to Lyophilization Cycle….
-
Grape, S. (2025, January 23). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal.
-
Wikipedia. (n.d.). Rotary evaporator.
-
Study.com. (n.d.). How to remove ethyl acetate solvent from an organic compound using the rotavap? Explain.
-
Asynt. (2022, August 9). Solvent Evaporation | Three Methods.
-
IIP Series. (n.d.). LYOPHILIZATION AND CRYSTALLIZATION PROCESS IN THE DEVELOPMENT OF NANOMATERIALS.
-
Pharmaceutical Technology. (2026, March 20). Lyophilization: A Primer.
-
Who we serve. (2024, January 26). Investigation of Factors Affecting the Rate of High-Boiling-Point Solvent Removal Using a Rotary Evaporator.
-
ResearchGate. (2016, December 20). How can I remove ethyl acetate ?.
-
ResearchGate. (2020, March 23). Is there any way to evaporate a high boiling point solvent to retrieve a dissolved product?.
-
PMC. (2025, December 1). Recent trends in pharmaceutical freeze-drying and control strategies observed in human drug applications and manufacturing inspections.
-
Berg, L. (2007, April 3). THE RECOVERY OF ETHYL ACETATE BY EXTRACTIVE DISTILLATION.
-
Benchchem. (n.d.). purification methods for removing impurities from nitriles.
-
Ontosight AI. (n.d.). Ethyl Acetate Extraction Process Explained.
-
Chemetrix. (n.d.). Residual Solvent Analysis of Pharmaceutical Products.
-
Reddit. (2021, January 12). How to separate ethanol from ethyl acetate from fischer esterification : r/chemistry.
-
Sorbent Technologies, Inc. (2023, July 27). NUCLEODUR® Cyano-Nitrile.
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles.
-
TCA Lab / Alfa Chemistry. (n.d.). Residual Solvents Testing.
-
Sigma-Aldrich. (n.d.). 2-(4-Bromo-2-methoxyphenyl)acetonitrile | 858523-37-2.
-
Pharmaceutical Technology. (n.d.). Residual Solvent Analysis in Pharmaceuticals.
-
Benchchem. (n.d.). Technical Support Center: Managing Impurities in the Preparation of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
-
ResearchGate. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)?.
-
Resolve Mass. (2025, October 28). Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers.
-
ChemicalBook. (n.d.). 2-(2-bromo-5-methoxyphenyl)acetonitrile.
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
-
SciSpace. (2011, July 7). Quality Control in Pharmaceuticals: Residual Solvents Testing and Analysis.
-
Google Patents. (n.d.). Purification of nitriles - US2388506A.
-
BYJU'S. (2019, October 16). methods of purification of organic compounds.
-
Ehpm. (2024, April 2). 2.4.24. IDENTIFICATION AND CONTROL OF RESIDUAL SOLVENTS.
-
USP-NF. (2007, March 23). (467) RESIDUAL SOLVENTS.
-
Sigma-Aldrich. (n.d.). 2-(2-Bromo-4-methoxyphenyl)acetonitrile | 66916-98-1.
-
NextSDS. (n.d.). 2-bromo-2-(4-methoxyphenyl)acetonitrile — Chemical Substance Information.
-
Thermo Scientific Chemicals. (n.d.). 3-Bromo-4-methoxyphenylacetonitrile, 99% 2 g | Buy Online.
-
Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
-
Sigma-Aldrich. (n.d.). 2-(2-Bromo-4-methoxyphenyl)acetonitrile | 66916-98-1.
-
MDPI. (2022, May 30). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
-
Organic Syntheses Procedure. (n.d.). p-METHOXYPHENYLACETONITRILE.
-
PubChem. (n.d.). 2-Bromo-4,5-dimethoxyphenylacetonitrile | C10H10BrNO2 | CID 142869.
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PubChem. (n.d.). 2-(2-Bromo-5-methoxyphenyl)acetonitrile | C9H8BrNO | CID 639666.
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NIST WebBook. (n.d.). (2-Methoxyphenyl)acetonitrile.
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Evaluating the efficacy of 2-(2-Bromo-4-methoxyphenyl)acetonitrile in medicinal chemistry drug discovery
As a Senior Application Scientist in early-stage drug discovery, I constantly evaluate molecular building blocks not just for their immediate reactivity, but for their downstream versatility. The modern medicinal chemist requires scaffolds that offer orthogonal reactivity, enabling the rapid generation of diverse structure-activity relationship (SAR) libraries without reinventing the synthetic wheel.
Phenylacetonitriles have long been recognized as valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs), including antidepressants and antimalarials[1]. However, simple derivatives often lead to synthetic dead-ends. Enter 2-(2-Bromo-4-methoxyphenyl)acetonitrile (CAS: 66916-98-1) [2]. This specific compound is a trifunctional hub. It combines the acidic alpha-protons of an acetonitrile group, the transition-metal-ready handle of an ortho-bromide, and the electronic modulation of a para-methoxy group.
This guide objectively compares the efficacy of 2-(2-Bromo-4-methoxyphenyl)acetonitrile against simpler analogs and provides self-validating experimental protocols to demonstrate its superiority in complex pharmacophore construction.
Structural Deconstruction & Mechanistic Rationale
To understand why 2-(2-Bromo-4-methoxyphenyl)acetonitrile is a premium building block, we must analyze the causality behind its structural features:
-
The Acetonitrile Group (-CH₂CN): The α -protons are highly acidic (pKa ~20 in DMSO). This allows for facile deprotonation by mild to strong bases (K₂CO₃, NaH, LDA) to form a nucleophilic ketenimine-like anion. This site is primed for alkylation, Knoevenagel condensations, or integration into macrocyclic peptide frameworks[3].
-
The Ortho-Bromo Handle (-Br): Positioned perfectly for transition-metal catalysis (Suzuki, Buchwald-Hartwig, Heck). Its ortho relationship to the acetonitrile group is the critical geometric requirement for tandem cyclization strategies, such as the synthesis of functionalized indoles or isoquinolines.
-
The Para-Methoxy Group (-OCH₃): This electron-donating group (EDG) serves three distinct purposes. First, it acts as a hydrogen-bond acceptor in biological targets. Second, it modulates the overall lipophilicity (LogP) of the molecule, preventing the excessive hydrophobicity often seen in halogenated aromatics. Third, it provides a "metabolic soft spot" that can be subjected to late-stage demethylation (via BBr₃) to yield a reactive phenol for further functionalization.
Fig 1. Divergent synthetic pathways enabled by the trifunctional nature of the target molecule.
Comparative Efficacy Analysis
When designing a synthetic route, chemists often weigh the cost and complexity of a substituted building block against simpler, cheaper alternatives. Below is an objective comparison of 2-(2-Bromo-4-methoxyphenyl)acetonitrile against two common alternatives: 2-(4-methoxyphenyl)acetonitrile (lacking the bromide) and 2-(2-bromophenyl)acetonitrile (lacking the methoxy group).
Quantitative Performance Comparison
| Feature / Metric | 2-(2-Bromo-4-methoxyphenyl)acetonitrile | 2-(4-methoxyphenyl)acetonitrile | 2-(2-bromophenyl)acetonitrile |
| Cross-Coupling Capability | Excellent (Pd-catalysis ready) | None (Dead-end for coupling) | Excellent (Pd-catalysis ready) |
| Late-Stage Demethylation | Yes (Yields reactive phenol) | Yes | N/A |
| Tandem Indole Synthesis Yield | ~85% (EDG stabilizes intermediates) | Impossible | ~70% (Prone to side reactions) |
| Physicochemical Profile | Balanced LogP (H-bond acceptor present) | Balanced LogP | Highly Lipophilic (Greasy) |
| Alpha-Alkylation Efficiency | High (Standard base conditions) | High | High |
The Verdict: While 2-(2-bromophenyl)acetonitrile allows for cross-coupling, its lack of an electron-donating methoxy group results in a highly lipophilic, "greasy" core that often leads to poor pharmacokinetic properties in downstream APIs. 2-(2-Bromo-4-methoxyphenyl)acetonitrile solves this by embedding a modifiable polar handle directly into the scaffold, making it the superior choice for lead optimization.
Self-Validating Experimental Protocol
To demonstrate the practical utility of this compound, I have detailed a one-pot, self-validating protocol for a Tandem Suzuki-Miyaura Cross-Coupling and Alpha-Alkylation . This approach maximizes step economy by exploiting the orthogonal reactivity of the bromide and nitrile groups without requiring intermediate purification.
Objective
Synthesize a highly functionalized biaryl quaternary nitrile from 2-(2-Bromo-4-methoxyphenyl)acetonitrile.
Step-by-Step Methodology
Phase 1: Suzuki-Miyaura Cross-Coupling
-
Preparation: In an oven-dried Schlenk flask under argon, combine 2-(2-Bromo-4-methoxyphenyl)acetonitrile (1.0 equiv)[2], an arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Causality Note: The bidentate dppf ligand is specifically chosen here because its large bite angle accelerates reductive elimination and suppresses undesired β -hydride elimination, which is critical when dealing with sterically hindered ortho-substituted aryl bromides.
-
Solvent & Heating: Dissolve the mixture in degassed 1,4-Dioxane/H₂O (4:1, 0.2 M). Heat to 85°C for 4 hours.
-
Validation Checkpoint 1 (LC-MS): Sample the reaction. Complete consumption of the starting aryl bromide ( m/z 225/227) and the appearance of the biaryl intermediate mass confirms successful oxidative addition and coupling. Do not proceed to Phase 2 until the starting material is entirely consumed.
Phase 2: In-Situ Alpha-Alkylation 5. Cooling & Reagent Addition: Cool the vessel to 0°C. Add an electrophile, such as benzyl bromide (1.5 equiv). 6. Base Activation: Slowly add NaH (60% dispersion in mineral oil, 1.5 equiv). Causality Note: While K₂CO₃ was sufficient for the boronic acid activation, the α -protons of the biaryl intermediate require a stronger base for rapid, quantitative enolate formation at low temperatures. 7. Reaction Completion: Allow the reaction to warm to room temperature and stir for 2 hours. 8. Validation Checkpoint 2 (TLC): A distinct, less polar spot on silica gel (Hexanes/EtOAc 3:1) indicates successful alkylation. Quench with saturated NH₄Cl to neutralize excess NaH.
Fig 2. Self-validating logical workflow for one-pot tandem cross-coupling and alkylation.
Conclusion
For drug development professionals focused on efficient library generation, 2-(2-Bromo-4-methoxyphenyl)acetonitrile represents a significant upgrade over basic phenylacetonitriles. Its built-in orthogonality allows chemists to execute complex, multi-bond-forming tandem reactions (like the one-pot Suzuki/alkylation described above) while maintaining a favorable physicochemical profile via the methoxy group. By integrating this specific building block into early-stage workflows, medicinal chemistry teams can drastically reduce step counts and accelerate the discovery of novel chemical space.
Sources
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Personal protective equipment for handling 2-(2-Bromo-4-methoxyphenyl)acetonitrile
Comprehensive Safety and Operational Guide for Handling 2-(2-Bromo-4-methoxyphenyl)acetonitrile
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as a self-validating system of risk mitigation. 2-(2-Bromo-4-methoxyphenyl)acetonitrile (CAS: 66916-98-1) is a halogenated arylacetonitrile widely utilized as a building block in pharmaceutical synthesis[1][2]. However, its structural motifs—a lipophilic brominated aromatic ring and a reactive nitrile group—impart significant acute toxicity across all exposure routes[3]. This guide provides the mechanistic rationale behind the required Personal Protective Equipment (PPE) and outlines rigorous, step-by-step operational and disposal protocols.
Chemical Profile and Mechanistic Hazard Analysis
Before selecting PPE, we must understand why this compound is hazardous. 2-(2-Bromo-4-methoxyphenyl)acetonitrile is classified under GHS as Harmful if swallowed (H302), Harmful in contact with skin (H312), and Harmful if inhaled (H332)[2].
Causality of Toxicity: The acute toxicity of arylacetonitriles is primarily driven by their hepatic metabolism. Once absorbed into the bloodstream, cytochrome P450 enzymes in the liver catalyze the α-hydroxylation of the nitrile, forming an unstable cyanohydrin intermediate[4][5]. This intermediate rapidly decomposes to release free cyanide ions (CN⁻) and the corresponding benzaldehyde derivative[4][6]. The cyanide ion then binds to the ferric (Fe³⁺) ion of cytochrome c oxidase in the mitochondrial electron transport chain, halting oxidative phosphorylation and inducing cytotoxic hypoxia[4][7]. Furthermore, the bromine and methoxy substituents increase the molecule's lipophilicity, significantly enhancing its ability to permeate the dermal barrier[8][9].
Caption: Metabolic pathway of arylacetonitrile toxicity via cyanide release and enzyme inhibition.
Table 1: Quantitative Chemical and Hazard Summary
| Property / Hazard | Value / Classification |
| CAS Number | 66916-98-1[1][10] |
| Molecular Weight | 226.07 g/mol [1][10] |
| Molecular Formula | C9H8BrNO[2][11] |
| GHS Hazard Statements | H302, H312, H332[2] |
| Signal Word | Warning (GHS07 Exclamation Mark)[12] |
| Storage Temperature | 2-8°C, sealed in dry conditions[2] |
Personal Protective Equipment (PPE) Matrix
Because this compound is both a permeation hazard and a respiratory threat, standard laboratory attire is insufficient. The following PPE matrix is designed to create a self-validating barrier system.
| PPE Category | Specification | Mechanistic Rationale |
| Hand Protection | Double-gloving required. Inner: Nitrile (min 0.11 mm). Outer: Butyl rubber or Fluoropolymer (Viton). | Nitrile provides basic tactile dexterity, but lipophilic brominated aromatics dissolved in organic solvents can permeate nitrile rapidly. Butyl/Viton provides a robust chemical barrier against halogenated organics. |
| Eye/Face Protection | Tight-fitting chemical safety goggles (EN 166 / ANSI Z87.1). Face shield if handling solutions. | Prevents ocular absorption of aerosolized dust or splashes, which bypass hepatic first-pass metabolism and enter the bloodstream rapidly. |
| Respiratory | N95/P100 particulate respirator (for solid handling) or Half-mask with organic vapor/acid gas cartridges (if dissolved). | Mitigates H332 (Harmful if inhaled)[2]. Captures fine particulate matter and potential volatile decomposition products (e.g., trace HCN). |
| Body Protection | Tyvek® disposable suit or a dedicated, chemically resistant lab coat with elastic cuffs. | Prevents accumulation of lipophilic dust on standard woven cotton lab coats, eliminating chronic dermal exposure pathways. |
Operational Workflow & Safety Protocols
To ensure trustworthiness in the laboratory, every protocol must be verifiable. Do not proceed to the next step unless the previous step's safety condition is confirmed.
Step-by-Step Handling Methodology:
-
Environmental Verification: Verify that the chemical fume hood has a continuous face velocity of 80–120 feet per minute (fpm). Do not open the chemical container outside of this verified airflow.
-
PPE Donning: Don the prescribed PPE (see Matrix). Inspect outer butyl gloves for micro-tears using the inflation test.
-
Preparation: Line the fume hood working surface with disposable, absorbent, plastic-backed bench paper to contain microscopic dust scattering.
-
Transfer & Weighing:
-
Use an anti-static weighing spatula to prevent electrostatic dispersion of the powder.
-
Weigh the material in a closed system (e.g., a pre-tared, sealed vial) if transferring to a balance outside the hood.
-
-
Solvent Addition: If dissolving the compound, add the solvent slowly inside the fume hood. Critical Caution: Never mix with strong acids, as this can trigger the release of highly toxic hydrogen cyanide (HCN) gas[5][7].
-
Decontamination: Wipe down the exterior of the primary container with a solvent-dampened cloth (e.g., ethanol) before returning it to the 2-8°C storage unit[2].
Caption: Step-by-step operational workflow for safely handling 2-(2-Bromo-4-methoxyphenyl)acetonitrile.
Emergency Response and Disposal Plans
Spill Management Protocol:
-
Evacuate & Isolate: Immediately clear personnel from the immediate vicinity.
-
Ventilation: Ensure the fume hood or room exhaust is operating at maximum capacity.
-
Containment: For solid spills, gently cover the powder with damp absorbent paper to prevent aerosolization. For solution spills, surround with an inert absorbent (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.
-
Collection: Using non-sparking plastic tools, scoop the absorbed material into a rigid, sealable, high-density polyethylene (HDPE) hazardous waste container.
-
Surface Decontamination: Wash the spill area with a 10% sodium carbonate solution to neutralize trace residues, followed by soap and water.
Disposal Plan:
-
Segregation: 2-(2-Bromo-4-methoxyphenyl)acetonitrile must be strictly segregated from strong acids and oxidizers.
-
Labeling: Label waste containers clearly as "Hazardous Waste: Halogenated Organic Nitrile (Toxic)".
-
Destruction: Dispose of via a licensed hazardous waste contractor. The preferred method of destruction is high-temperature incineration equipped with flue gas scrubbers to neutralize nitrogen oxides (NOx) and hydrogen bromide (HBr) emissions.
References
-
NextSDS. "2-Bromo-4-methoxyphenylacetonitrile — Chemical Substance Information". nextsds.com. URL: [Link]
-
National Institutes of Health (NIH). "Phenylacetonitrile in locusts facilitates an antipredator defense by acting as an olfactory aposematic signal and cyanide precursor". nih.gov. URL: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
